Product packaging for Omeprazole-d3 Sulfone(Cat. No.:CAS No. 1189891-71-1)

Omeprazole-d3 Sulfone

Cat. No.: B602692
CAS No.: 1189891-71-1
M. Wt: 364.4 g/mol
InChI Key: IXEQEYRTSRFZEO-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Omeprazole-d3 Sulfone is a deuterium-labeled analog of a key metabolite of Omeprazole, a widely used proton pump inhibitor (PPI). This compound is specifically designed for use in pharmaceutical and metabolic research as a stable isotope-labeled internal standard. Its primary application is in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and reliable measurement of Omeprazole and its metabolites in complex biological matrices like plasma and brain tissue . Omeprazole is primarily metabolized by the hepatic cytochrome P450 system, mainly via CYP2C19 to hydroxyomeprazole and via CYP3A4 to Omeprazole sulfone, which is subsequently metabolized by CYP2C19 to hydroxyomeprazole sulfone . The pharmacokinetics and efficacy of Omeprazole are significantly influenced by the genetic polymorphism of CYP2C19 . The use of this deuterated sulfone metabolite allows researchers to control for variability in sample processing and instrument analysis, thereby improving the precision of studies investigating the metabolism and disposition of Omeprazole. Recent research has explored the distribution of Omeprazole and its metabolites in the central nervous system (CNS), suggesting potential effects beyond gastric acid suppression . The identification of Omeprazole metabolites in the mouse brain highlights the value of this labeled compound in pioneering studies of the drug's possible neurological distribution and effects . This compound is an essential tool for advanced pharmacokinetic studies, drug interaction investigations, and understanding the complex metabolic pathways of PPIs . This product is intended for research purposes only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O4S B602692 Omeprazole-d3 Sulfone CAS No. 1189891-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662162
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189891-71-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189891-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Omeprazole-d3 Sulfone, a deuterated analog of an Omeprazole metabolite. This document is intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Omeprazole due to its distinct mass, which allows for clear differentiation from its non-deuterated counterpart in mass spectrometry-based analyses.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound. The introduction of three deuterium atoms on the methoxy group of the benzimidazole ring results in a molecular weight increase of approximately 3 Da compared to the parent compound.

PropertyValueReference
Chemical Name 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[1]
CAS Number 1189891-71-1[2]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[1][2]
Molecular Weight 364.43 g/mol [1][2]
Appearance White to off-white solid
Purity (typical) ≥98%
Storage Conditions -20°C for long-term storage[3]
Solubility Soluble in methanol, acetonitrile, and dichloromethane[3]
Unlabeled CAS Number 88546-55-8[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the deuterated thioether precursor, followed by oxidation to the sulfone. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole-d3 Thioether)

A plausible route to the deuterated thioether involves the coupling of a deuterated benzimidazole intermediate with the appropriate pyridinyl methyl chloride.

Materials:

  • 4-Methoxy-3,5-dimethyl-2-pyridinylmethyl chloride

  • 5-(Methoxy-d3)-1H-benzimidazole-2-thiol

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-(Methoxy-d3)-1H-benzimidazole-2-thiol (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in ethanol and water at room temperature.

  • To this solution, add a solution of 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride (1.05 eq) in ethanol dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude Omeprazole-d3 thioether.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioether.

Experimental Protocol: Oxidation to this compound

The final step is the oxidation of the thioether to the corresponding sulfone using a suitable oxidizing agent. A common method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Materials:

  • Omeprazole-d3 Thioether

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Omeprazole-d3 thioether (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add a solution of m-CPBA (2.2 eq) in dichloromethane dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product as a white to off-white solid.

Synthetic Workflow

Synthesis_Workflow cluster_thioether Synthesis of Omeprazole-d3 Thioether cluster_sulfone Oxidation to this compound start_thioether 5-(Methoxy-d3)-1H-benzimidazole-2-thiol + 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride reaction_thioether Coupling Reaction (NaOH, Ethanol/Water) start_thioether->reaction_thioether product_thioether Omeprazole-d3 Thioether reaction_thioether->product_thioether start_sulfone Omeprazole-d3 Thioether product_thioether->start_sulfone reaction_sulfone Oxidation (m-CPBA, DCM) start_sulfone->reaction_sulfone product_sulfone This compound reaction_sulfone->product_sulfone Metabolic_Pathway Omeprazole Omeprazole CYP3A4 CYP3A4 Omeprazole->CYP3A4 Metabolism Omeprazole_d3 Omeprazole-d3 Omeprazole_d3_Sulfone This compound (Internal Standard) Omeprazole_d3->Omeprazole_d3_Sulfone Co-eluting in LC-MS Omeprazole_Sulfone Omeprazole Sulfone CYP3A4->Omeprazole_Sulfone

References

An In-depth Technical Guide to the Chemical and Physical Properties of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole-d3 Sulfone is the deuterated form of Omeprazole Sulfone, a primary metabolite of the widely used proton pump inhibitor, Omeprazole. The parent drug, Omeprazole, is extensively used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease. The sulfone metabolite is formed in vivo through the metabolic oxidation of Omeprazole, a reaction primarily catalyzed by the cytochrome P450 isoform CYP3A4. The deuterated analog, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Omeprazole Sulfone in biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in a laboratory setting.

PropertyValueReferences
Chemical Name 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[1]
Synonyms OMEP sulfone-d3, OMP sulfone-d3, OMZ sulfone-d3[2]
CAS Number 1189891-71-1, 2749628-17-7[1][2]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[1][2]
Molecular Weight 364.43 g/mol [1]
Physical Form Solid[2]
Color Light Yellow to Orange, Beige
Melting Point 86-88 °C
Solubility Slightly soluble in heated chloroform and methanol. Soluble in Acetonitrile, Dichloromethane, and DMSO.[2]
Storage Temperature -20°C[2]

Metabolic Pathway

Omeprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The formation of Omeprazole Sulfone is a key metabolic pathway mediated by the CYP3A4 isoform. Another major metabolite, 5-hydroxyomeprazole, is formed through the action of CYP2C19. The metabolic fate of Omeprazole is depicted in the following signaling pathway diagram.

Metabolic Pathway of Omeprazole Metabolic Pathway of Omeprazole to Omeprazole Sulfone Omeprazole Omeprazole Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfoxidation Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation CYP3A4 CYP3A4 CYP3A4->Omeprazole_Sulfone CYP2C19 CYP2C19 CYP2C19->Hydroxyomeprazole

Metabolic conversion of Omeprazole by CYP enzymes.

Experimental Protocols

Synthesis of Omeprazole Sulfone

The following protocol is adapted from the synthesis of the non-deuterated Omeprazole Sulfone and can be applied for the synthesis of this compound by starting with the corresponding deuterated precursor.

Materials:

  • Omeprazole-d3 thioether

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

  • Isopropyl ether

Procedure:

  • Oxidation: Dissolve Omeprazole-d3 thioether in dichloromethane. To this solution, add m-chloroperbenzoic acid portion-wise while maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by silica gel column chromatography. The column is eluted with a gradient of ethyl acetate in petroleum ether.

  • Crystallization: The fractions containing the pure product are combined and concentrated. The resulting residue is dissolved in a minimal amount of methanol, and crystallization is induced by the addition of isopropyl ether. The precipitated solid is collected by filtration and dried under vacuum to yield pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH 7.4) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 302 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered before injection.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the characterization and quantification of this compound, especially in biological matrices.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Precursor Ion: For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 365.1.

  • Fragmentation: The fragmentation pattern of the non-deuterated Omeprazole Sulfone ([M+H]⁺ at m/z 362.1) shows characteristic product ions. A proposed fragmentation pathway is illustrated below. The fragmentation of the deuterated analog would follow a similar pattern with a corresponding mass shift in the fragments containing the deuterium label.

MS_Fragmentation_Workflow Proposed MS/MS Fragmentation of Omeprazole Sulfone parent Omeprazole Sulfone [M+H]⁺ m/z 362.1 frag1 Loss of SO₂ m/z 298.1 parent->frag1 frag2 Pyridinium ion m/z 168.1 parent->frag2 frag3 Benzimidazole ion m/z 149.1 parent->frag3

Mass spectrometry fragmentation of Omeprazole Sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The absence of a signal for the methoxy protons on the benzimidazole ring confirms the successful deuteration. The chemical shifts for the non-deuterated Omeprazole Sulfone in CDCl₃ are approximately:

  • δ 2.25 (s, 3H, CH₃)

  • δ 2.31 (s, 3H, CH₃)

  • δ 3.72 (s, 3H, OCH₃)

  • δ 3.84 (s, 3H, OCH₃)

  • δ 4.94 (s, 2H, CH₂)

  • δ 6.99 (s, 1H, Ar-H)

  • δ 7.00 (s, 1H, Ar-H)

  • δ 7.62 (d, 1H, Ar-H)

  • δ 8.15 (s, 1H, Ar-H)

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties, metabolic pathway, synthesis, and analytical characterization of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important deuterated internal standard. The provided experimental protocols and analytical methods offer a solid foundation for the practical application and analysis of this compound in various research and development settings.

References

An In-depth Technical Guide to Deuterium Labeling in Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling positions in Omeprazole-d3 Sulfone, a key metabolite of the proton pump inhibitor Omeprazole. This document details the chemical structures, synthesis pathways, and analytical data for the common isotopologues of Omeprazole Sulfone, offering valuable information for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Omeprazole and its Metabolite, Omeprazole Sulfone

Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase pump in gastric parietal cells. The metabolism of omeprazole is complex, with one of its major metabolites being Omeprazole Sulfone. The use of stable isotope-labeled internal standards, such as deuterated Omeprazole Sulfone, is crucial for accurate quantification in bioanalytical studies.

Deuterium Labeling Positions in this compound

There are two primary, commercially available forms of this compound, distinguished by the position of the three deuterium atoms.

Benzimidazole Ring Labeling: 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3

In this isotopologue, the deuterium atoms are located on the benzimidazole ring at positions 4, 5, and 7. This labeling provides a mass shift of +3 Da while preserving the structure of the methoxy groups and the pyridine ring.

Methoxy Group Labeling: 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole

This version features a trideuterated methoxy group on the benzimidazole moiety. This labeling strategy is often employed to investigate the metabolic stability of the methoxy group, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering the rate of O-demethylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two common isotopologues of this compound.

Property6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d35-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
Common Name Omeprazole Sulfone-d3 (benzimidazole-d3)Omeprazole Sulfone (methoxy-d3)
CAS Number 2749628-17-7[1][2]1189891-71-1[3]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[1][2]C₁₇H₁₆D₃N₃O₄S
Molecular Weight 364.4 g/mol [1][2]364.43 g/mol
Isotopic Purity ≥99% deuterated forms (d₁-d₃)[2]>99.00%[1]
Appearance Solid[1][2]Solid

Experimental Protocols

General Synthesis of Omeprazole Sulfone

The synthesis of Omeprazole Sulfone typically involves the oxidation of the corresponding sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in a suitable organic solvent such as dichloromethane.

Hypothetical Deuteration Strategies

The introduction of deuterium atoms onto the benzimidazole ring would likely involve the use of a deuterated starting material. One possible approach is the synthesis of a deuterated 4-methoxy-o-phenylenediamine, which can then be condensed with a suitable reagent to form the deuterated benzimidazole core. This deuterated intermediate would then be carried through the subsequent steps to yield the final deuterated Omeprazole Sulfone.

The synthesis of the methoxy-d3 labeled analogue would likely involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), at an appropriate stage in the synthesis of the benzimidazole precursor. This would introduce the trideuteromethoxy group, which would be retained throughout the synthesis to the final sulfone product.

Visualizations

Chemical Structures

The following diagrams illustrate the chemical structures of the two this compound isotopologues, highlighting the positions of the deuterium atoms.

Figure 1: Structure of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3.

Figure 2: Structure of 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of deuterated Omeprazole Sulfone.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_analysis Analysis A Deuterated Starting Material C Deuterated Thioether Intermediate A->C B Non-deuterated Reagents B->C E Deuterated Omeprazole Sulfone C->E D Oxidizing Agent (e.g., m-CPBA) D->E F Purification E->F G Characterization (NMR, MS) F->G

Figure 3: Generalized synthetic workflow for deuterated Omeprazole Sulfone.

Conclusion

This technical guide has provided a detailed overview of the deuterium labeling positions in this compound, presenting key quantitative data and outlining general synthetic strategies. The availability of well-characterized, isotopically labeled standards is paramount for accurate and reliable bioanalytical method development and the study of drug metabolism. Researchers are encouraged to consult commercial suppliers for specific product specifications and analytical data.

References

Omeprazole-d3 Sulfone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on Omeprazole-d3 Sulfone for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, analytical methodologies, and a plausible synthetic approach.

Core Compound Data

This compound is a deuterated analog of Omeprazole Sulfone, a primary metabolite of the proton pump inhibitor Omeprazole. Its use as an internal standard in pharmacokinetic and metabolic studies is crucial for the accurate quantification of Omeprazole Sulfone in biological matrices.

PropertyValueSource(s)
Chemical Name 5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole or 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3[1][2]
CAS Number 1189891-71-1 (methoxy-d3)[1][3] or 2749628-17-7 (benzimidazole-d3)[2][1][2][3]
Molecular Formula C₁₇H₁₆D₃N₃O₄S[4]
Molecular Weight 364.43 g/mol [4]
Appearance Beige solid[1]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage -20°C Freezer, Under Inert Atmosphere[3]

Experimental Protocols

Quantification of Omeprazole Sulfone in Human Plasma using LC-MS/MS with this compound as Internal Standard

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole Sulfone in human plasma. This compound is employed as an internal standard to ensure accuracy and precision.

a. Sample Preparation: Liquid-Liquid Extraction

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 100 µL of 50 mmol/L ammonium formate solution.

  • Add 600 µL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (60:40, v/v) or methyl tert-butyl ether (MTBE)).[5]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 11,500 x g for 10 minutes to separate the organic and aqueous layers.[6]

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150 x 2.1 mm, 5 µm).[6]

  • Mobile Phase A: 10 mmol/L ammonium formate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: Isocratic elution with 50:50 (v/v) Mobile Phase A and B.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omeprazole Sulfone: m/z 362.1 → 198.1 (quantifier) and 362.1 → 136.1 (qualifier).

    • This compound (Internal Standard): m/z 365.1 → 201.1.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Plausible Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its corresponding sulfide precursor, Omeprazole-d3 Sulfide.

a. Synthesis of Omeprazole-d3 Sulfide

Omeprazole-d3 Sulfide can be synthesized by coupling 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol.

b. Oxidation to this compound

  • Dissolve Omeprazole-d3 Sulfide in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the cooled solution.[7]

  • Stir the reaction mixture at 0°C for approximately 1 hour.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess oxidizing agent.[7]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Visualizations

Experimental Workflow for Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification results Pharmacokinetic Data quantification->results

Caption: Analytical workflow for Omeprazole Sulfone quantification.

Logical Relationship in Synthesis

synthesis_pathway start_materials Starting Materials (Pyridine and Benzimidazole-thiol-d3) sulfide Omeprazole-d3 Sulfide start_materials->sulfide Coupling sulfone This compound sulfide->sulfone Oxidation (e.g., m-CPBA)

Caption: Synthetic pathway from precursors to this compound.

References

In-Depth Technical Guide: Solubility of Omeprazole-d3 Sulfone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Omeprazole-d3 Sulfone, a key metabolite of the widely used proton pump inhibitor, Omeprazole. Understanding the solubility of this compound is critical for a range of research and development activities, including the development of analytical methods, in-vitro metabolism studies, and the preparation of reference standards.

Introduction to this compound

This compound is the deuterated analog of Omeprazole Sulfone, a primary metabolite of Omeprazole. The sulfone metabolite is formed in vivo through the action of cytochrome P450 enzymes. The incorporation of deuterium atoms (-d3) provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic and metabolic studies of Omeprazole, often quantified by mass spectrometry. Its physicochemical properties, particularly its solubility in organic solvents, are fundamental to its practical application in the laboratory.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from technical data sheets from various suppliers provides qualitative insights into its solubility in common organic solvents. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. Therefore, where quantitative data for Omeprazole Sulfone is available, it can serve as a strong proxy.

Qualitative Solubility Data for this compound

Organic SolventSolubility DescriptionSource
MethanolSlightly soluble[1]
ChloroformSlightly soluble (with heating)[1]
AcetonitrileSoluble[2]
DichloromethaneSoluble[2]

Quantitative Solubility Data for Omeprazole Sulfone (Non-deuterated)

As a reference, the following table presents quantitative solubility data for the non-deuterated Omeprazole Sulfone. These values are expected to be very close to those for this compound.

Organic SolventTemperature (°C)SolubilitySource
Dimethyl Sulfoxide (DMSO)Not Specified250 mg/mL

It is important to note that "slightly soluble" generally corresponds to a solubility range of 1 to 10 mg/mL, while "soluble" typically implies a solubility of 10 to 30 mg/mL. These ranges are approximations and can vary depending on the specific conditions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocols outline standard methods that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Organic solvent of interest (e.g., Methanol, Acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer. While the primary focus of this guide is on organic solvents, a similar principle can be applied to assess how well a concentrated stock in one organic solvent dissolves in another.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end end calculate->end End

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Solvent Polarity: The "like dissolves like" principle applies. The polarity of the organic solvent relative to the polarity of this compound will significantly impact solubility.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.

  • Crystalline Form: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available resources, qualitative information and data from its non-deuterated analog provide valuable guidance. The experimental protocols detailed in this guide offer a robust framework for researchers to precisely determine the solubility of this compound in their solvents of interest. Accurate solubility data is essential for the effective use of this important analytical standard in drug metabolism and pharmacokinetic research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Omeprazole-d3 Sulfone. This deuterated analog of Omeprazole Sulfone, a key metabolite of the proton pump inhibitor Omeprazole, is frequently used as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its NMR spectral characteristics is crucial for its unequivocal identification and quantification.

Chemical Structure

This compound, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-d3, possesses a core structure analogous to Omeprazole. The sulfinyl group of Omeprazole is oxidized to a sulfonyl group, and three deuterium atoms replace the protons on the methoxy group of the benzimidazole ring.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, with the notable absence of the signal corresponding to the methoxy protons on the benzimidazole ring. Based on available data for Omeprazole Sulfone, the following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Pyridine-CH₃~2.2-2.4Singlet6HTwo methyl groups on the pyridine ring.
Pyridine-OCH₃~3.7-3.9Singlet3HMethoxy group on the pyridine ring.
-CH₂-~4.7-4.9Singlet2HMethylene bridge protons.
Benzimidazole H-5~6.9-7.1Doublet1HAromatic proton on the benzimidazole ring.
Benzimidazole H-7~7.3-7.5Doublet1HAromatic proton on the benzimidazole ring.
Benzimidazole H-4~7.6-7.8Singlet1HAromatic proton on the benzimidazole ring.
Pyridine H-6~8.1-8.3Singlet1HAromatic proton on the pyridine ring.
Benzimidazole N-H~12.5-13.5Broad Singlet1HAmine proton, chemical shift can be variable.

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

Predicting the precise ¹³C NMR chemical shifts for this compound is challenging without experimental data. However, based on the known structure and data from related compounds like Omeprazole, the following table provides an estimated range for the carbon signals. The deuterium substitution on the methoxy group will result in a characteristic triplet in the proton-coupled ¹³C spectrum for the adjacent carbon, and this signal will be significantly attenuated or absent in a standard proton-decoupled ¹³C spectrum.

Assignment Predicted Chemical Shift (ppm) Notes
Pyridine-CH₃~10-15Two methyl carbons on the pyridine ring.
Pyridine-OCH₃~60-65Methoxy carbon on the pyridine ring.
-CH₂-~55-60Methylene bridge carbon.
Benzimidazole-OCD₃~55-60Deuterated methoxy carbon, signal may be weak or absent.
Benzimidazole Aromatic C~100-150Aromatic carbons of the benzimidazole ring.
Pyridine Aromatic C~110-165Aromatic carbons of the pyridine ring.
Benzimidazole C=N~150-155Carbon of the imidazole ring double bonded to nitrogen.
Benzimidazole C-S~145-150Carbon of the imidazole ring attached to the sulfonyl group.

Experimental Protocols

A standardized experimental protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for Omeprazole derivatives. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons.

  • Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with spectra of related compounds.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the NMR analysis of this compound.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Omeprazole-d3 Sulfone, a key metabolite of the widely used proton pump inhibitor, Omeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are utilizing mass spectrometry for the identification and quantification of Omeprazole and its metabolites.

Introduction

Omeprazole is extensively metabolized in the body, with one of its major metabolites being Omeprazole Sulfone. The use of a deuterated internal standard, such as Omeprazole-d3, is a common practice in quantitative bioanalysis to improve accuracy and precision. Understanding the fragmentation pattern of the deuterated metabolite, this compound, is therefore crucial for the development of robust analytical methods. This guide outlines the primary fragmentation pathways and provides a summary of the experimental conditions typically employed for its analysis.

The deuterium atoms in the commonly available Omeprazole-d3 are located on the methoxy group of the benzimidazole ring. This specific isotopic labeling influences the mass-to-charge ratio (m/z) of the precursor ion and some of its fragment ions, a critical aspect for mass spectrometric analysis.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound is characterized by specific neutral losses and rearrangements. The table below summarizes the predicted m/z values for the protonated molecule and its major fragment ions, based on the known fragmentation of the non-deuterated analog and the location of the deuterium labels.

Ion DescriptionPredicted m/z (this compound)Corresponding m/z (Omeprazole Sulfone)Notes
Protonated Molecule [M+H]⁺365.1362.1The +3 Da shift is due to the three deuterium atoms on the methoxy group.[1][2][3][4]
Fragment after SO₂ loss301.1298.1Results from a neutral loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfone compounds.[1][3] The fragment retains the deuterated methoxy group.
Benzimidazole-d3 moiety152.1149.1Represents the deuterated methoxy-benzimidazole portion of the molecule.[5]
Pyridine moiety198.1198.1This fragment, corresponding to the (4-methoxy-3,5-dimethylpyridin-2-yl)methyl portion, does not contain the deuterium label and thus has the same m/z as the non-deuterated compound.[1][6]

Fragmentation Pathway

The fragmentation of this compound in positive ion mode electrospray ionization (ESI+) tandem mass spectrometry (MS/MS) is initiated by the protonation of the molecule. The subsequent fragmentation follows distinct pathways, as illustrated in the diagram below.

fragmentation_pathway parent This compound [M+H]⁺ m/z = 365.1 frag1 [M+H-SO₂]⁺ m/z = 301.1 parent->frag1 -SO₂ frag2 Benzimidazole-d3 moiety m/z = 152.1 parent->frag2 frag3 Pyridine moiety m/z = 198.1 parent->frag3

Fragmentation pathway of this compound.

Experimental Protocols

The analysis of Omeprazole and its metabolites is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a summary of a general experimental protocol based on published methods.[2][6][7][8]

4.1. Sample Preparation

Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interferences and concentrate the analytes.

4.2. Liquid Chromatography

  • Column: A C18 reverse-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

4.3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is frequently used for quantification, where specific precursor-to-product ion transitions are monitored. For this compound, the transition of m/z 365.1 to one of its major fragments (e.g., 301.1 or 152.1) would be monitored.

  • Collision Energy: The collision energy is optimized to achieve the most efficient fragmentation of the precursor ion.

The workflow for a typical LC-MS/MS analysis is depicted below.

experimental_workflow sample Biological Sample extraction Sample Preparation (e.g., Protein Precipitation, LLE/SPE) sample->extraction lc Liquid Chromatography (C18 Separation) extraction->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis ms->data

General workflow for LC-MS/MS analysis.

Conclusion

This guide has provided a comprehensive overview of the mass spectrometry fragmentation pattern of this compound. The predictable mass shift of +3 Da for the precursor ion and fragments containing the deuterated methoxy group allows for its confident identification and differentiation from the non-deuterated metabolite. The detailed fragmentation data and experimental protocols outlined herein will aid researchers in developing and validating sensitive and specific analytical methods for pharmacokinetic and metabolic studies of Omeprazole.

References

Technical Guide to the Certificate of Analysis and Purity of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Omeprazole-d3 Sulfone, a deuterated analog of an Omeprazole metabolite. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this stable isotope-labeled compound.

Certificate of Analysis (CoA) Data

A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes typical data found on a CoA for this compound, compiled from various sources.

Parameter Typical Specification Example Data Analytical Method
Appearance White to off-white solidWhite solid[1][2][][4]Visual Inspection
Purity (Chemical) ≥95%99.5%[1][4]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Deuterium) ≥98% atom D99% atom D[1][2][][4]Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Identity Conforms to structureConforms¹H-NMR, MS[1][2]
Molecular Formula C₁₇H₁₆D₃N₃O₄SC₁₇H₁₆D₃N₃O₄S[5]Elemental Analysis or High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 364.43 g/mol 364.43[5]Mass Spectrometry (MS)
CAS Number 1189891-71-11189891-71-1[5][6][7]-
Storage Conditions -20°C, protect from lightStore at -20°C in a dry place away from direct sunlight.[1][5]-

Experimental Protocols

The determination of purity and identity of this compound requires a combination of analytical techniques.[8][9] The following sections detail the methodologies for the key experiments.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

A stability-indicating reverse-phase HPLC method is a common approach for determining the chemical purity of Omeprazole and its related substances, including the sulfone derivative.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 column (e.g., 125 mm x 4.6 mm, 5 µm particle size) is often used.[11]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: A buffer solution such as 10 mM ammonium acetate in water.[10]

    • Mobile Phase B: An organic solvent mixture like methanol and acetonitrile.[10]

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[10][11]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[10]

  • Detection: UV detection at a wavelength of 280 nm or 305 nm.[10]

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of the mobile phase components, to a known concentration.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a crucial technique for confirming the molecular weight and assessing the isotopic purity of deuterated compounds.[9] Electrospray Ionization (ESI) is a common ionization source for this type of analysis.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion of this compound. For example, a peak at m/z = 381.14 would correspond to the [M+H]⁺ of a related this compound N-Oxide.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion peak. The isotopic distribution is examined to determine the degree of deuterium incorporation by comparing the relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species.[9]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the position of deuterium labeling.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • ¹H-NMR (Proton NMR):

    • Purpose: To confirm the overall structure and the absence of protons at the deuterated positions.

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1][12]

    • Data Analysis: The ¹H-NMR spectrum is compared to that of the non-deuterated standard. The disappearance or significant reduction of the signal corresponding to the methoxy group protons confirms successful deuteration.[9]

  • ²H-NMR (Deuterium NMR):

    • Purpose: To directly detect the deuterium nuclei and confirm their chemical environment.

    • Sample Preparation: Similar to ¹H-NMR.

    • Data Analysis: The presence of a signal in the ²H-NMR spectrum at the expected chemical shift confirms the presence and location of the deuterium atoms.[9]

Visualizations

3.1. Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting A Weighing of This compound B Dissolution in Appropriate Solvent A->B C HPLC-UV Analysis B->C Purity Determination D LC-MS Analysis B->D Identity & Isotopic Purity E NMR Spectroscopy (¹H and ²H) B->E Structural Confirmation F Chromatogram Integration & Purity Calculation C->F G Mass Spectrum Interpretation & Isotopic Distribution D->G H NMR Spectrum Analysis E->H I Generation of Certificate of Analysis F->I G->I H->I

Caption: Workflow for the analytical characterization of this compound.

3.2. Relationship between Omeprazole and Related Substances

This diagram shows the relationship between Omeprazole and its key impurities, including the sulfone derivative. The formation of Omeprazole Sulfone is often a result of over-oxidation during the synthesis of Omeprazole.[12][13][14]

A Omeprazole Sulfide B Omeprazole (Sulfoxide) A->B Oxidation C Omeprazole Sulfone B->C Over-oxidation D This compound C->D Isotopic Labeling

Caption: Synthetic relationship of Omeprazole and its sulfone derivatives.

References

Isotopic Enrichment of Omeprazole-d3 Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of Omeprazole-d3 Sulfone. The document details the synthetic pathway, experimental protocols, and analytical methodologies for the preparation and characterization of this isotopically labeled compound. Quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. Its metabolite, Omeprazole Sulfone, is a key compound in pharmacokinetic and drug metabolism studies. The use of isotopically labeled compounds, such as this compound, is crucial for quantitative analysis in bioanalytical studies, serving as an internal standard in mass spectrometry-based assays. This guide focuses on the synthesis and isotopic enrichment of this compound, where the three hydrogen atoms of the methoxy group on the benzimidazole ring are replaced with deuterium.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, followed by coupling to form a thioether intermediate, and subsequent oxidation to the final sulfone product. The key to the isotopic enrichment is the use of a deuterated starting material, specifically 5-(Methoxy-d3)-2-mercaptobenzimidazole.

Overall Synthetic Scheme

The logical workflow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Synthesis of Deuterated Precursor cluster_1 Step 2: Thioether Formation (Coupling Reaction) cluster_2 Step 3: Oxidation to Sulfone A 4-Methoxy-o-phenylenediamine D 5-(Methoxy-d3)-2-mercaptobenzimidazole A->D Reaction B Carbon Disulfide (CS2) B->D C Potassium Hydroxide (KOH) C->D G Omeprazole-d3 Thioether D->G Reaction E 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride E->G F Sodium Hydroxide (NaOH) F->G I This compound G->I Oxidation H m-Chloroperoxybenzoic acid (m-CPBA) H->I

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for each major step in the synthesis of this compound.

Synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole

The synthesis of the deuterated precursor is a critical step. While a specific protocol for the deuterated version is not widely published, a general method for the non-deuterated analog can be adapted using a deuterated starting material. The synthesis involves the reaction of a deuterated 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base. For the purpose of this guide, we will assume the availability of 4-(methoxy-d3)-o-phenylenediamine.

Protocol:

  • In a round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in a mixture of ethanol and water.

  • To this solution, add carbon disulfide (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and slowly add 4-(methoxy-d3)-o-phenylenediamine (1.0 equivalent).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., acetic acid) to a pH of approximately 4-5 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-(Methoxy-d3)-2-mercaptobenzimidazole.

Synthesis of Omeprazole-d3 Thioether

This step involves the coupling of the deuterated mercaptobenzimidazole with the pyridine derivative.

Protocol:

  • Suspend 5-(Methoxy-d3)-2-mercaptobenzimidazole (1.0 equivalent) in a suitable organic solvent such as dichloromethane or toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 equivalents) to the suspension.

  • To this two-phase system, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).

  • Add 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.05 equivalents) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 8-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude Omeprazole-d3 Thioether, which can be purified by recrystallization or column chromatography.

Oxidation to this compound

The final step is the oxidation of the thioether to the sulfone. It is crucial to control the reaction conditions to avoid over-oxidation or side reactions.

Protocol:

  • Dissolve the Omeprazole-d3 Thioether (1.0 equivalent) in a chlorinated solvent such as dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in dichloromethane to the cooled solution over a period of 1-2 hours. The stoichiometry is important to ensure complete conversion to the sulfone.

  • Stir the reaction mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent, followed by recrystallization.

Data Presentation

The expected and reported data for the characterization of this compound are summarized in the tables below.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₇H₁₆D₃N₃O₄S
Molecular Weight 364.4 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform
Analytical Data
Analytical TechniqueExpected Results
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺: 365.1477. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).
¹H NMR The spectrum will be similar to that of non-deuterated Omeprazole Sulfone, with the key difference being the absence of the methoxy singlet at ~3.9 ppm.
²H NMR A singlet peak corresponding to the deuterium atoms in the methoxy group should be observed.
HPLC Purity >98%
Isotopic Purity ≥98% (d₃)

Analytical Methodologies for Isotopic Enrichment

Accurate determination of the isotopic enrichment is critical. High-resolution mass spectrometry and NMR spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular weight and determine the isotopic distribution.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the isotopic cluster of this peak. For this compound, the monoisotopic peak will be at m/z corresponding to C₁₇H₁₆D₃N₃O₄S.

    • Calculate the percentage of isotopic enrichment by comparing the intensities of the peaks corresponding to the d₀, d₁, d₂, and d₃ species, after correcting for the natural isotopic abundance of other elements (C, N, O, S).

The logical flow for determining isotopic purity by HRMS is as follows:

G A Acquire High-Resolution Mass Spectrum B Identify Isotopic Cluster of [M+H]+ A->B C Measure Intensities of d0, d1, d2, d3 Peaks B->C D Correct for Natural Isotopic Abundance C->D E Calculate Percentage of Each Isotopic Species D->E F Determine Overall Isotopic Enrichment E->F

Figure 2: Workflow for Isotopic Purity Analysis by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR are valuable for confirming the position of deuteration and assessing isotopic purity.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic and methyl protons.

    • The key indicator of successful deuteration is the significant reduction or complete absence of the singlet corresponding to the methoxy protons on the benzimidazole ring (typically around 3.9 ppm).

    • The isotopic purity can be estimated by comparing the integration of the residual methoxy proton signal (if any) to the integration of a known, non-deuterated proton signal in the molecule.

²H NMR Protocol:

  • Sample Preparation: Prepare a more concentrated solution (20-30 mg) in a protonated solvent (e.g., CHCl₃ or DMSO).

  • Data Acquisition: Acquire the ²H NMR spectrum.

  • Data Analysis: A single peak corresponding to the deuterium atoms in the -OCD₃ group should be observed, confirming the location of the isotopic label.

Conclusion

This technical guide outlines a comprehensive approach to the isotopic enrichment of this compound. The successful synthesis relies on the use of a deuterated precursor and controlled reaction conditions for the subsequent coupling and oxidation steps. Rigorous analytical characterization using HRMS and NMR is essential to confirm the structure and accurately determine the level of isotopic enrichment. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals involved in drug metabolism studies and the development of analytical standards.

Stability of Omeprazole-d3 Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Omeprazole-d3 Sulfone under various storage conditions. Due to the limited availability of direct stability data for the deuterated form, this guide leverages extensive research on the stability of its parent compound, Omeprazole, to infer potential degradation pathways and stability-indicating methodologies. This document is intended to guide researchers in handling, storing, and conducting stability studies on this compound.

Introduction to this compound and its Stability

This compound is the deuterated analog of Omeprazole Sulfone, a primary metabolite of the proton pump inhibitor Omeprazole.[1] Deuterated compounds are frequently used as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug and distinct mass spectrometric signature. The stability of such standards is paramount to ensure accurate and reproducible analytical results.

While specific long-term and accelerated stability data for this compound is not extensively published, general recommendations for the storage of deuterated and light-sensitive compounds apply. Furthermore, the well-documented degradation profile of Omeprazole provides a strong foundation for understanding the potential instabilities of its deuterated sulfone metabolite.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, proper storage is crucial. The following conditions are recommended based on general guidelines for deuterated compounds and available product information.

Table 1: Recommended Storage Conditions for this compound

ConditionSolid (Neat)In Solution
Temperature Long-term: -20°C[2][3][4]Short-term: 2-8°C
Short-term: Room Temperature[2]Long-term: -20°C or -80°C
Light Protect from lightStore in amber vials or protect from light
Atmosphere Store in a tightly sealed containerStore in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.
Solvent N/AUse high-purity aprotic solvents like acetonitrile, methanol, or dichloromethane.[2] Avoid acidic or basic aqueous solutions to prevent potential degradation and hydrogen-deuterium exchange.

Potential Degradation Pathways

Based on forced degradation studies of Omeprazole, this compound is likely susceptible to degradation under similar stress conditions. The primary degradation pathways are expected to involve hydrolysis, oxidation, and photolysis.

  • Acidic Conditions: Omeprazole is known to be highly unstable in acidic environments, leading to rapid degradation.[5] The sulfone metabolite is expected to exhibit greater stability but may still undergo hydrolysis under strong acidic conditions.

  • Basic Conditions: While more stable in alkaline conditions than acidic, degradation can still occur under strong basic conditions over time.

  • Oxidative Conditions: Exposure to oxidizing agents can lead to the formation of N-oxide derivatives and other oxidation byproducts.

  • Photolytic Conditions: Omeprazole is sensitive to light.[5] Exposure to UV or ambient light can induce photodegradation, leading to the formation of various degradants.

  • Thermal Conditions: Elevated temperatures can accelerate the degradation processes, especially in the presence of moisture.[6]

The following diagram illustrates the potential degradation pathways for Omeprazole, which can be extrapolated to its deuterated sulfone analog.

G cluster_conditions Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid Hydrolysis Acid Hydrolysis Omeprazole-d3_Sulfone This compound Acid Hydrolysis->Omeprazole-d3_Sulfone Base Hydrolysis Base Hydrolysis Base Hydrolysis->Omeprazole-d3_Sulfone Oxidation Oxidation Oxidation->Omeprazole-d3_Sulfone Photolysis Photolysis Photolysis->Omeprazole-d3_Sulfone Thermal Stress Thermal Stress Thermal Stress->Omeprazole-d3_Sulfone Hydrolytic_Products Hydrolytic Products Omeprazole-d3_Sulfone->Hydrolytic_Products Omeprazole-d3_Sulfone->Hydrolytic_Products N-Oxide_Derivatives N-Oxide Derivatives Omeprazole-d3_Sulfone->N-Oxide_Derivatives Photodegradants Photodegradants Omeprazole-d3_Sulfone->Photodegradants Other_Byproducts Other Byproducts Omeprazole-d3_Sulfone->Other_Byproducts G cluster_setup Study Setup cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation Sample_Prep Prepare this compound Samples (Solid and in Solution) Storage Store Samples under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH, Photostability) Sample_Prep->Storage Withdrawal Withdraw Samples at Predetermined Intervals (e.g., 0, 1, 3, 6, 12 months) Storage->Withdrawal Analysis_Method Analyze by Stability-Indicating HPLC-UV/MS Withdrawal->Analysis_Method Quantification Quantify this compound and Degradation Products Analysis_Method->Quantification Data_Analysis Analyze Data for Trends (Degradation Kinetics) Quantification->Data_Analysis Reporting Generate Stability Report (Shelf-life determination) Data_Analysis->Reporting

References

Methodological & Application

Application Notes and Protocols for the Use of Omeprazole-d3 Sulfone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative bioanalysis of omeprazole, a widely used proton pump inhibitor, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This document provides a detailed protocol for the application of Omeprazole-d3 Sulfone as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of omeprazole in biological matrices such as plasma. This compound, a deuterated analog of the omeprazole metabolite, serves as an ideal internal standard due to its similar chemical properties and distinct mass-to-charge ratio, ensuring reliable correction for variations during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of omeprazole and this compound is presented in the table below.

CompoundMolecular FormulaFormula Weight
OmeprazoleC17H19N3O3S345.42
This compoundC17H16D3N3O4S364.4

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of omeprazole in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

1.1. Omeprazole Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of omeprazole standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

1.2. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store at -20°C.[1]

1.3. Working Solutions:

  • Prepare working solutions of omeprazole by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Prepare a working solution of this compound by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of omeprazole from plasma samples.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and can be optimized for specific instrumentation.

3.1. Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table below
Collision Gas Argon
Ion Spray Voltage 5500 V
Source Temperature 500°C
Quantitative Data: MRM Transitions

The following table summarizes the recommended MRM transitions for omeprazole and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1[2]
This compound365.1198.1

Note: The product ion for this compound is inferred based on the stable, non-deuterated fragment of the molecule, which is a common fragmentation pattern for such internal standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the metabolic pathway of omeprazole.

experimental_workflow Experimental Workflow for Omeprazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Workflow for omeprazole quantification using an internal standard.

metabolic_pathway Simplified Metabolic Pathway of Omeprazole omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 cyp3a4 CYP3A4 omeprazole->cyp3a4 hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole_sulfone Omeprazole Sulfone cyp2c19->hydroxy_omeprazole cyp3a4->omeprazole_sulfone

References

Application Notes and Protocols for Omeprazole-d3 Sulfone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Omeprazole-d3 Sulfone for analytical quantification. The following sections offer a comprehensive guide to various extraction techniques, supported by quantitative data and visual workflows to ensure accurate and reproducible results in a laboratory setting.

Introduction

This compound is a labeled internal standard commonly used in pharmacokinetic and bioequivalence studies of omeprazole, a proton pump inhibitor. Accurate quantification of this internal standard is critical for the reliable determination of omeprazole and its metabolites in biological matrices. This document outlines three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the biological matrix, required sensitivity, sample throughput, and available instrumentation. Below are detailed protocols for each of the primary methods.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that can provide clean extracts, leading to reduced matrix effects and improved analytical sensitivity.[1][2]

Experimental Protocol:

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading: To 500 µL of plasma sample, add 50 µL of an internal standard working solution (this compound). Vortex for 30 seconds. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for Solid-Phase Extraction (SPE):

SPE_Workflow Start Start: Plasma Sample Condition Condition SPE Cartridge (Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analytes (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective for a wide range of analytes and can yield high recovery rates.[3][4][5]

Experimental Protocol:

  • Sample Preparation: To 500 µL of plasma sample in a clean microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like methyl tert-butyl ether: ethyl acetate (80:20, v/v)).[4][6]

  • Vortexing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system for analysis.

Workflow for Liquid-Liquid Extraction (LLE):

LLE_Workflow Start Start: Plasma Sample Add_Solvent Add Extraction Solvent (e.g., MTBE) Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[7][8]

Experimental Protocol:

  • Sample Preparation: In a microcentrifuge tube, mix 200 µL of plasma with 50 µL of the this compound internal standard solution.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[7]

  • Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.

  • Analysis: Inject the supernatant (or the reconstituted sample) into the LC-MS/MS system.

Workflow for Protein Precipitation (PPT):

PPT_Workflow Start Start: Plasma Sample Add_Acetonitrile Add Cold Acetonitrile Start->Add_Acetonitrile Vortex Vortex Mix Add_Acetonitrile->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Analysis LC-MS/MS Analysis Transfer_Supernatant->Analysis

Protein Precipitation Workflow

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of omeprazole and its metabolites, which can be extrapolated for this compound, from various sample preparation methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Reference(s)
Recovery Good to Excellent (>85%)High (>90%)Generally lower, but adequate[3],[9],[10]
Linearity Range 0.08 to 2.0 µg/mL0.01 to 2.0 µg/mL1.2 to 1200 ng/mL[1],[11],[7]
Lower Limit of Quantification (LLOQ) ~10 ng/mL0.05 ng/mL to 10 ng/mL1.2 ng/mL[6],[7],[5]
Intra-day Precision (%RSD) ~1.6%2.09% - 8.56%< 5%[1],[6],[7]
Inter-day Precision (%RSD) ~2.5%5.29% - 8.19%< 5%[1],[6],[7]
Matrix Effect MinimizedCan be presentCan be significant[10]

Concluding Remarks

The selection of an appropriate sample preparation technique is crucial for the accurate and precise quantification of this compound.

  • Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix interference.

  • Liquid-Liquid Extraction provides high recovery and is a robust method for various research applications.

  • Protein Precipitation is the fastest method, making it well-suited for high-throughput screening, although it may be more susceptible to matrix effects.

It is recommended to validate the chosen method in your laboratory to ensure it meets the specific requirements of your analytical assay.

References

Application Note: UPLC-MS/MS Analysis of Omeprazole-d3 Sulfone in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Omeprazole-d3 Sulfone in human urine. The protocol employs a straightforward sample preparation procedure and utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve high selectivity and sensitivity. This method is suitable for use in clinical research, drug metabolism studies, and pharmacokinetic analysis where this compound may be used as a labeled metabolite.

Introduction

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. One of the main metabolites is Omeprazole Sulfone, formed through the oxidation of the sulfoxide group of omeprazole, a reaction predominantly catalyzed by CYP3A4.[1] Deuterated analogs of drug metabolites, such as this compound, are critical tools in drug development, often serving as internal standards in bioanalytical methods due to their similar chemical properties and distinct mass-to-charge ratios. This application note provides a complete protocol for the quantification of this compound in human urine, treating it as the primary analyte of interest.

Experimental
  • This compound reference standard

  • Omeprazole Sulfone (for use as an internal standard, if required)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

A UPLC system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific models and their parameters are outlined below:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of this compound working solutions into drug-free human urine.

Urine Sample Preparation (SPE Protocol):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of urine supernatant, add an internal standard (if used).

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 4.0 | 95 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    This compound 365.1 214.1 30 20

    | Omeprazole Sulfone (IS) | 362.1 | 214.1 | 30 | 20 |

Results and Discussion

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. As specific validation data for this compound as an analyte is not widely published, the following performance characteristics are based on typical results for the non-deuterated Omeprazole Sulfone, with the expectation of similar performance for the deuterated analog.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery 85 - 105%
Matrix Effect Minimal

The developed method was successfully applied to the analysis of this compound in spiked human urine samples, demonstrating its suitability for intended applications.

Conclusion

This application note presents a validated UPLC-MS/MS method for the determination of this compound in human urine. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and professionals in drug development and clinical sciences.

Detailed Protocols

Protocol 1: Stock and Working Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards with concentrations ranging from 10 ng/mL to 10,000 ng/mL.

Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)
  • Label all necessary tubes and SPE cartridges.

  • Thaw urine samples and standards at room temperature.

  • Vortex and centrifuge the samples at 4000 rpm for 10 minutes.

  • Pipette 1 mL of the supernatant into a clean tube.

  • (Optional) Add 50 µL of the internal standard working solution.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex briefly and transfer to a UPLC vial for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) - Alternative Sample Preparation
  • Pipette 1 mL of urine into a glass tube.

  • (Optional) Add internal standard.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

Visualizations

Metabolic Pathway of Omeprazole to Omeprazole Sulfone

metabolic_pathway Omeprazole Omeprazole Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic conversion of Omeprazole to Omeprazole Sulfone.

Experimental Workflow for UPLC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis in urine.

References

Application Notes and Protocols for Bioequivalence Studies of Omeprazole Formulations Using Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders.[1][2][3] To ensure the therapeutic equivalence of generic omeprazole formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.[3][4] Accurate and robust analytical methods are crucial for the precise quantification of omeprazole in biological matrices, a cornerstone of successful BE studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it compensates for variability in sample preparation and instrument response. Omeprazole-d3 Sulfone, a deuterated analog of the major omeprazole metabolite, serves as an ideal internal standard for the bioanalytical method in omeprazole BE studies. Its structural similarity and co-elution with the analyte of interest ensure reliable quantification.[5][6]

Application

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioequivalence assessment of omeprazole formulations. The described methodology is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[7][8] The main metabolites are 5-hydroxyomeprazole, formed by CYP2C19, and omeprazole sulfone, formed by CYP3A4.[8] Neither of these major metabolites contributes to the antisecretory activity of the parent drug.[7] Understanding this metabolic pathway is crucial for designing and interpreting pharmacokinetic studies.

Omeprazole Omeprazole CYP2C19 CYP2C19 Omeprazole->CYP2C19 CYP3A4 CYP3A4 Omeprazole->CYP3A4 Hydroxyomeprazole 5-Hydroxyomeprazole (Inactive Metabolite) CYP2C19->Hydroxyomeprazole Omeprazole_Sulfone Omeprazole Sulfone (Inactive Metabolite) CYP3A4->Omeprazole_Sulfone

Metabolic pathway of Omeprazole.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for omeprazole formulations is conducted as a randomized, open-label, two-period, two-sequence, crossover study in healthy adult volunteers.[4] A washout period of at least seven days is maintained between the two periods.[1] Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile of omeprazole.[1][9]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is employed for the quantification of omeprazole in plasma samples.[4]

1. Sample Preparation (Protein Precipitation)

This is a common and efficient method for extracting omeprazole from plasma.[1]

  • To 250 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

  • Add 750 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 8000 rpm for 5 minutes.[1]

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

The following table summarizes typical liquid chromatography conditions for the analysis of omeprazole.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH 7.25)[1][11]
Mobile Phase B Acetonitrile[1][11]
Flow Rate 0.3 - 0.5 mL/min[1][10]
Gradient A linear gradient can be optimized for better separation.[5]
Column Temperature 25°C[1][10]
Injection Volume 10 µL

3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Omeprazole: m/z 346.1 → 198.1[1][12]this compound: To be determined experimentally (expected m/z 365.1 → corresponding product ion)
Collision Energy To be optimized for each transition
Source Temperature To be optimized (e.g., 110-230°C)[13]

Experimental Workflow

The following diagram illustrates the workflow for a typical bioequivalence study of omeprazole formulations.

cluster_study_design Study Design cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Volunteer_Screening Volunteer Screening & Enrollment Randomization Randomization Volunteer_Screening->Randomization Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period (≥ 7 days) Blood_Sampling1->Washout Period2 Period 2: Administer Crossover Formulation Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Sample_Preparation Plasma Sample Preparation (Protein Precipitation with This compound IS) Blood_Sampling2->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) LC_MS_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (90% Confidence Intervals) PK_Parameter_Calculation->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Bioequivalence study workflow.

Data Presentation

The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[3] The 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters should fall within the acceptance range of 80% to 125%.[1][14]

Table 1: Representative Pharmacokinetic Parameters from an Omeprazole Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 643.71 ± 250.1686.82 ± 280.593.72% (84.08% - 104.47%)[1]
AUC0-t (ng·h/mL) 1321 ± 249.01274 ± 23393.04% (88.36% - 97.96%)[4]
AUC0-∞ (ng·h/mL) 4636 ± 8144502 ± 64097.25% (87.42% - 108.18%)[1]

Note: The data presented are examples compiled from published bioequivalence studies and are for illustrative purposes.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.999[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 103 ng/mL[1]
Intra- and Inter-day Precision (%CV) ≤ 15%< 11%[11]
Intra- and Inter-day Accuracy (%RE) Within ±15%-6.45% to 0.63%[1]
Recovery Consistent and reproducible> 99%[1]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of omeprazole in human plasma for bioequivalence studies. The detailed protocols and data presentation guidelines outlined in this document are intended to assist researchers in conducting high-quality bioanalytical studies that meet regulatory standards.

References

Solid-Phase Extraction of Omeprazole-d3 Sulfone from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a proton pump inhibitor, is extensively metabolized in the body, with one of its major metabolites being omeprazole sulfone. The accurate quantification of omeprazole and its metabolites, including the deuterated internal standard Omeprazole-d3 Sulfone, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological matrices like plasma.

Analyte Information

CompoundChemical FormulaMolecular Weight ( g/mol )
This compound C₁₇H₁₆D₃N₃O₄S364.44

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of omeprazole and its metabolites from biological fluids. While specific data for this compound is not always detailed in the literature, the recovery and precision for the non-deuterated form are indicative of the expected performance for the deuterated analog when used as an internal standard.

ParameterOmeprazole5-HydroxyomeprazoleOmeprazole SulfoneSource
Linearity Range (µg/mL) 0.08 - 2.00.08 - 2.00.08 - 2.0[1]
Intra-day Precision (%RSD) ~1.6~1.6~1.6[1]
Inter-day Precision (%RSD) ~2.5~2.5~2.5[1]
Extraction Recovery GoodGoodGood[1]

Experimental Protocols

This section outlines a detailed protocol for the solid-phase extraction of this compound from human plasma. The method is based on a combination of a published automated SPE procedure for omeprazole and its metabolites and a generic protocol for polymeric SPE cartridges.[1]

Materials and Reagents
  • SPE Device: Polymeric reversed-phase SPE cartridges (e.g., surface-modified styrene-divinylbenzene polymer or equivalent hydrophilic-lipophilic balanced polymer).

  • This compound Standard: Certified reference material.

  • Biological Matrix: Human plasma (or other relevant biological fluid).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • Ammonium Hydroxide (ACS grade)

    • Formic Acid (ACS grade)

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • LC-MS/MS system

Sample Pre-treatment
  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at approximately 4000 x g for 10 minutes to pellet any particulate matter.

  • Transfer a known aliquot (e.g., 500 µL) of the clear supernatant to a clean tube.

  • Add the internal standard solution (this compound in a suitable solvent like methanol) to the plasma sample.

  • Vortex the sample for 30 seconds.

  • Acidify the sample by adding an equal volume of 2% formic acid in deionized water. Vortex for another 30 seconds. This step helps in disrupting protein binding and ensuring the analyte is in a suitable form for binding to the SPE sorbent.

Solid-Phase Extraction Protocol

The following is a general 5-step SPE protocol. For some modern water-wettable polymeric sorbents, the conditioning and equilibration steps may be omitted, leading to a simplified 3-step protocol (Load, Wash, Elute).

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. This step wets the sorbent and activates it for interaction with the sample.

  • Equilibration:

    • Pass 1 mL of deionized water through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample.

  • Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water. This step removes weakly bound interferences and salts.

    • A second wash with a slightly stronger organic solvent (e.g., 1 mL of 20% methanol in deionized water) can be employed to remove more interferences, but care must be taken to avoid elution of the analyte of interest.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a suitable organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol or acetonitrile. The basic modifier helps to neutralize the analyte for efficient elution from the reversed-phase sorbent.

    • Collect the eluate in a clean tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualizations

Experimental Workflow

SPE_Workflow Sample Biological Sample (e.g., Plasma) Pretreatment Sample Pre-treatment (Add Internal Standard, Acidify) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning (Methanol) Equilibration Equilibration (Deionized Water) Conditioning->Equilibration Equilibration->Loading Washing Washing (e.g., 5% Methanol in Water) Loading->Washing Elution Elution (e.g., 5% NH4OH in Methanol) Washing->Elution PostElution Post-Elution (Evaporation & Reconstitution) Elution->PostElution Analysis LC-MS/MS Analysis PostElution->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Logical Relationship of SPE Steps

SPE_Logic Start Start PrepareSample Prepare Sample Start->PrepareSample PrepareSPE Prepare SPE Cartridge Start->PrepareSPE LoadSample Load Sample PrepareSample->LoadSample PrepareSPE->LoadSample RemoveInterferences Remove Interferences LoadSample->RemoveInterferences IsolateAnalyte Isolate Analyte RemoveInterferences->IsolateAnalyte Analyze Analyze IsolateAnalyte->Analyze

Caption: Logical Flow of the Solid-Phase Extraction Process.

References

Application Note: High-Throughput Analysis of Omeprazole and Omeprazole Sulfone using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of omeprazole and its major metabolite, omeprazole sulfone, in human plasma. Omeprazole-d3 is utilized as the internal standard for omeprazole. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic and bioequivalence studies. Omeprazole is primarily metabolized in the liver by the cytochrome P450 system, with omeprazole sulfone being one of its main metabolites.[1] The use of a stable isotope-labeled internal standard, such as Omeprazole-d3, provides high accuracy and precision in quantification by compensating for matrix effects and variations in sample processing. This application note details a validated UPLC-MS/MS method for the efficient and reliable measurement of omeprazole and omeprazole sulfone.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the analytes from human plasma.

  • Allow plasma samples and standards to thaw to room temperature.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (Omeprazole-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The quantitative data for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)%A%BCurve
0.000.4955Initial
0.500.49556
1.500.410906
2.000.410906
2.100.49556
3.000.49556

Table 2: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Omeprazole346.1198.13025
Omeprazole-d3349.1201.13025
Omeprazole Sulfone362.1198.13528

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) add_is_acetonitrile Add Acetonitrile with Internal Standard (200 µL) plasma_sample->add_is_acetonitrile Protein Precipitation vortex Vortex (1 min) add_is_acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer uplc_injection Inject into UPLC System supernatant_transfer->uplc_injection chromatographic_separation Chromatographic Separation (C18 Column) uplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatographic_separation->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.

logical_relationship cluster_quantification Quantitative Relationship cluster_metabolism Metabolic Pathway omeprazole Omeprazole (Analyte) omeprazole_d3 Omeprazole-d3 (Internal Standard) omeprazole_sulfone Omeprazole Sulfone (Metabolite) omeprazole_parent Omeprazole omeprazole_sulfone_metabolite Omeprazole Sulfone omeprazole_parent->omeprazole_sulfone_metabolite Metabolism (CYP450)

Caption: Logical relationship between the analyte, internal standard, and metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Omeprazole-d3 Sulfone Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Omeprazole-d3 Sulfone. This resource is designed for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard (IS) signal inconsistent or unexpectedly low?

Signal variability or loss is one of the most common issues and typically stems from the inherent instability of the omeprazole chemical structure.

  • pH Instability: Omeprazole and its analogs are highly susceptible to degradation in acidic environments.[1] At a pH below 5, the degradation half-life can be as short as 10 minutes.[1] If your samples, reconstitution solvents, or LC mobile phase are acidic, the IS can rapidly degrade, leading to a low or inconsistent signal. Maximum stability is achieved at a pH of 11.[2][3]

  • Matrix Effects: Complex biological matrices can cause ion suppression or enhancement in the mass spectrometer's ion source.[4] Although a stable isotope-labeled (SIL) internal standard is designed to co-elute and experience the same matrix effects as the analyte, severe ion suppression can still lead to a low overall signal.[5]

  • Temperature and Light Sensitivity: Omeprazole is known to be sensitive to heat and light.[6] Improper storage of stock solutions or samples (e.g., leaving them at room temperature on a benchtop for extended periods) can contribute to degradation.

Q2: My IS peak appears, but the response is not consistent across my sample batch. What could be the cause?

Inconsistent response when the IS is present suggests variable degradation or matrix effects across the batch.

  • Inconsistent Sample pH: If the pH varies between your samples (e.g., between standards, QCs, and unknown samples), the degradation rate of the IS will also vary, leading to inconsistent results.

  • Variable Matrix Effects: The composition of biological samples can differ, leading to different degrees of ion suppression for each sample. An ideal SIL internal standard should track these changes, but extreme variations can still impact the analyte-to-IS ratio.[5]

  • Adsorption: Omeprazole is a lipophilic compound and may adsorb to container surfaces, especially certain types of plastics. Ensure that you are using low-adsorption vials and that your sample preparation procedure is consistent.

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

Maintaining the stability of the IS is critical for accurate quantification. The key is to control the chemical environment.

  • Maintain Alkaline Conditions: Ensure that all solutions used for sample preparation, reconstitution, and storage are buffered at a neutral to alkaline pH (pH > 7.8 for moderate stability, pH > 9 for high stability).[2][7] Using a buffer such as ammonium bicarbonate in the final extract can help maintain an appropriate pH.[8]

  • Control Temperature and Light: Stock solutions and prepared samples should be stored at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) and protected from light.[9]

  • Minimize Time in Acidic Mobile Phase: While acidic mobile phases are often used in reversed-phase chromatography to achieve good peak shape, prolonged exposure on the autosampler can cause degradation.[8] Use a cooled autosampler and minimize the time samples spend in the injection queue.

Q4: I am observing chromatographic issues like peak splitting or tailing for my internal standard. What should I investigate?

Poor chromatography can compromise the integration and precision of your results.

  • Secondary Silanol Interactions: Omeprazole is a basic compound and can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing. Using a column with advanced end-capping or a stationary phase designed for basic compounds can mitigate this.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For basic compounds like omeprazole, a low pH mobile phase (e.g., with formic acid) can provide sharp peaks by ensuring the analyte is consistently in its protonated form. However, this must be balanced with the risk of on-column degradation.[8]

  • Column Contamination: Buildup of matrix components can degrade column performance. Implement a robust sample clean-up procedure and use a guard column.

Data on Chemical Stability

The stability of the omeprazole structure is highly dependent on environmental pH and temperature.

Table 1: pH-Dependent Degradation of Omeprazole

pHDegradation Half-LifeReference(s)
< 5.0~10 minutes[1]
6.5~18 hours[1]
7.8Decomposition begins to slow significantly[2][3]
11.0Maximum Stability[2][3]

Table 2: Recommended Handling and Storage Conditions

ConditionRecommendationRationale
Stock Solutions Store at ≤ -20°C in an alkaline solvent (e.g., Methanol with 0.1% NH₄OH). Protect from light.Prevents long-term thermal and photolytic degradation. Alkaline pH ensures stability.
Prepared Samples Store at 2-8°C in a cooled autosampler. Analyze within 24 hours if possible.Minimizes degradation while waiting for injection.
Solvent pH Maintain pH > 7.5 in all sample processing and storage solvents.Omeprazole is acid-labile and degrades rapidly in acidic conditions.[1][10]

Experimental Protocols

This section provides a detailed starting methodology for the analysis of an analyte using this compound as an internal standard via LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of an alkaline buffer (e.g., 0.1 M Ammonium Carbonate) and vortex briefly.

  • Add 600 µL of an extraction solvent (e.g., Ethyl Acetate or Methyl-tert Butyl Ether).[11]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Ammonium Hydroxide) and transfer to an autosampler vial.

LC-MS/MS Method
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 Column (e.g., 50 x 2.1 mm, < 3 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Equilibrate at 5% B

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Analyte (e.g., Omeprazole)346.1198.1The m/z 198 fragment corresponds to the benzimidazole core of the molecule.[11][12]
This compound (IS) 365.1 298.1 The precursor ion reflects the mass of Omeprazole Sulfone (362.1) plus three deuterium atoms. The product ion results from a Smiles rearrangement and loss of SO₂.[13]

Visual Troubleshooting and Logic Guides

Diagram 1: Troubleshooting Workflow for Poor IS Performance

This decision tree provides a systematic approach to diagnosing issues with your internal standard.

G start Poor IS Performance (Low or Variable Signal) check_prep Review Sample Prep & Storage Conditions start->check_prep check_lc Evaluate LC Method start->check_lc check_ms Check MS Settings start->check_ms ph_issue Is sample/solvent pH < 7.5? check_prep->ph_issue peak_shape Poor Peak Shape? check_lc->peak_shape mrm_check Are MRM transitions correct? check_ms->mrm_check storage_issue Improper Storage? (Temp/Light) ph_issue->storage_issue No sol_ph Action: Buffer all solutions to alkaline pH. ph_issue->sol_ph Yes sol_storage Action: Store at <= -20°C, protect from light. storage_issue->sol_storage Yes retention IS retention time stable? peak_shape->retention No sol_column Action: Use end-capped column or adjust mobile phase. peak_shape->sol_column Yes sol_gradient Action: Check pump performance and mobile phase prep. retention->sol_gradient No source_clean Is ion source clean? mrm_check->source_clean Yes sol_mrm Action: Verify IS mass and fragmentation pathway. mrm_check->sol_mrm No sol_clean Action: Clean and calibrate mass spectrometer. source_clean->sol_clean No

Caption: Troubleshooting workflow for IS performance.

Diagram 2: Simplified Acid-Catalyzed Degradation Pathway

This diagram illustrates why maintaining a non-acidic environment is crucial for the stability of the omeprazole core structure.

G omeprazole Omeprazole Sulfone (Stable at alkaline pH) protonated Protonated Intermediate omeprazole->protonated + H+ acid Acidic Environment (H+) acid->protonated rearranged Active Sulfenamide Intermediate protonated->rearranged Structural Rearrangement degraded Degradation Products rearranged->degraded Further Reactions

Caption: Acid-catalyzed degradation of the omeprazole core.

Diagram 3: Relationship Between Experimental Factors and Common Issues

This diagram shows the logical connections between experimental variables and potential analytical problems.

G cluster_factors Experimental Factors cluster_issues Potential Issues ph Sample/Solvent pH degradation IS Degradation ph->degradation storage Storage Conditions (Temp, Light) storage->degradation matrix Matrix Complexity ion_supp Ion Suppression matrix->ion_supp lc LC Method (Column, Mobile Phase) lc->ion_supp Co-elution peak_shape Poor Peak Shape lc->peak_shape accuracy Inaccurate Quantification degradation->accuracy ion_supp->accuracy peak_shape->accuracy

Caption: Factors influencing analytical issues.

References

Technical Support Center: Matrix Effects of Omeprazole-d3 Sulfone in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Omeprazole Sulfone using its deuterated internal standard, Omeprazole-d3 Sulfone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Omeprazole Sulfone?

A1: In LC-MS/MS bioanalysis, the "matrix effect" refers to the alteration of the ionization efficiency of an analyte, such as Omeprazole Sulfone, by co-eluting components from the biological sample (e.g., plasma, urine).[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1] For Omeprazole Sulfone, common sources of matrix effects in plasma include phospholipids, salts, and other endogenous molecules.

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: A stable isotope-labeled (SIL) internal standard, like this compound, is the preferred choice for quantitative bioanalysis.[2] Because it is chemically and physically almost identical to the analyte (Omeprazole Sulfone), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[2] This allows for accurate correction of the analyte's signal, leading to more reliable and reproducible results.

Q3: I'm using this compound, but I'm still seeing poor precision and accuracy. What could be the cause?

A3: While deuterated internal standards are highly effective, several issues can still arise, leading to poor data quality. These include:

  • Chromatographic Separation: A slight difference in retention time between Omeprazole Sulfone and this compound, known as the "isotope effect," can cause them to be affected differently by matrix components.[3]

  • Isotopic Crosstalk: The signal from the analyte (Omeprazole Sulfone) may be contributing to the signal of the internal standard (this compound), or vice-versa. This can occur due to the natural isotopic distribution of the analyte or impurities in the internal standard.[4]

  • Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as "back-exchange."[2] This can alter the concentration of the deuterated standard over time, leading to inaccurate results.[2]

  • Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.[5]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: A common and effective method is the post-extraction addition experiment. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.[6] Another technique is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal
  • Symptom: The peak area of this compound is not consistent across a batch of samples, or it gradually decreases over the run.

  • Potential Cause: Deuterium-hydrogen exchange may be occurring. This is more likely if the deuterium labels are on chemically labile positions and can be exacerbated by the pH of the mobile phase or sample diluent.[2]

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Incubate the this compound internal standard in the sample diluent and mobile phase for a time equivalent to a typical analytical run. Re-inject at various time points to see if the signal of the unlabeled Omeprazole Sulfone appears or increases.[2]

    • Optimize pH: The rate of deuterium exchange is often pH-dependent. Experiment with adjusting the pH of the mobile phase and sample reconstitution solvent to a range where the deuterated standard is more stable.[2]

    • Review Labeling Position: If possible, choose a deuterated standard where the labels are on chemically stable positions of the molecule, such as an aromatic ring, rather than on exchangeable sites like -OH or -NH groups.[3]

Issue 2: Poor Accuracy at Low Concentrations
  • Symptom: The assay shows a positive bias, particularly for low concentration quality control (QC) samples and at the lower limit of quantification (LLOQ).

  • Potential Cause: The this compound internal standard may contain a significant amount of the unlabeled Omeprazole Sulfone as an impurity.[3]

  • Troubleshooting Steps:

    • Assess Purity of Internal Standard: Inject a high concentration of the this compound working solution without any analyte present. Monitor the mass transition for the unlabeled Omeprazole Sulfone. A significant peak indicates impurity.[3]

    • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.

    • Contact Supplier: If significant unlabeled analyte is detected, contact the supplier to obtain a higher purity batch.

Issue 3: Non-Linearity at High Concentrations
  • Symptom: The calibration curve is linear at the lower end but becomes non-linear at higher concentrations.

  • Potential Cause: This can be due to ion source saturation or "crosstalk" between the analyte and the internal standard.[5] At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportionate response.[5]

  • Troubleshooting Steps:

    • Optimize Internal Standard Concentration: An inappropriate concentration of the internal standard can contribute to detector saturation. Re-evaluate and optimize the concentration of this compound used.

    • Assess Isotopic Crosstalk: Analyze a high-concentration solution of the unlabeled Omeprazole Sulfone and monitor the mass channel of this compound. A significant signal indicates isotopic contribution from the analyte.[5]

    • Use a Non-linear Calibration Fit: In cases where crosstalk is unavoidable, a non-linear calibration model that corrects for the isotopic interference may be more appropriate.[4]

Data Presentation

Table 1: Representative Matrix Effect Data for Omeprazole Sulfone and this compound

Quality Control LevelMatrix LotAnalyte Response (Post-Spiked) (A)Analyte Response (Neat Solution) (B)Matrix Factor (A/B)IS-Normalized Matrix Factor
Low QC185,67390,1820.951.01
Low QC288,21090,1820.981.03
Low QC384,76990,1820.940.99
High QC1875,432912,8760.961.02
High QC2899,123912,8760.981.04
High QC3865,345912,8760.951.01

Note: This table presents illustrative data. Actual values will vary depending on the specific method and matrix lots used. A matrix factor close to 1 indicates minimal matrix effect. An IS-normalized matrix factor close to 1 demonstrates that the internal standard is effectively compensating for the matrix effect.

Table 2: Representative Recovery Data for Omeprazole Sulfone

Quality Control LevelReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean (%)%CV
Low QC88.291.589.789.81.8
Medium QC90.189.392.090.51.5
High QC87.590.888.689.01.9

Note: This table shows typical extraction recovery data for Omeprazole Sulfone from human plasma. Consistent recovery across different concentration levels is desirable for a robust method.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Addition Method

Objective: To quantitatively evaluate the effect of matrix components on the ionization of Omeprazole Sulfone and this compound.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • Omeprazole Sulfone and this compound analytical standards

  • Validated sample preparation reagents and procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike Omeprazole Sulfone and this compound into the final reconstitution solvent at low and high concentration levels.

    • Set 2 (Post-Extraction Spiked): Extract blank plasma samples from each of the six sources using the validated sample preparation method. Spike Omeprazole Sulfone and this compound into the extracted matrix at low and high concentration levels.

    • Set 3 (Pre-Extraction Spiked): Spike Omeprazole Sulfone and this compound into blank plasma from each of the six sources before extraction. Process these samples using the validated method. (This set is for determining extraction recovery).

  • LC-MS/MS Analysis: Analyze all prepared samples using the established LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in the post-extraction spiked sample (Set 2) to the peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized MF: Calculate the ratio of the Matrix Factor of the analyte to the Matrix Factor of the internal standard.

    • Extraction Recovery: Calculate the ratio of the peak area of the analyte in the pre-extraction spiked sample (Set 3) to the peak area of the analyte in the post-extraction spiked sample (Set 2), expressed as a percentage.

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system with a T-connector for post-column infusion

  • Syringe pump

  • A solution of Omeprazole Sulfone at a concentration that gives a stable signal

  • Extracted blank plasma

Procedure:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase.

    • Using a T-connector, continuously infuse the Omeprazole Sulfone solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.

  • Establish a Stable Baseline: Start the infusion and allow the signal for Omeprazole Sulfone to stabilize, creating a flat baseline.

  • Inject Extracted Blank Matrix: While continuously infusing the analyte solution, inject a sample of extracted blank plasma.

  • Monitor the Signal: Observe the baseline of the Omeprazole Sulfone signal. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Blank Plasma Sample spike_is Spike with this compound (IS) start->spike_is extraction Perform Extraction (e.g., LLE, SPE) spike_is->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection MS/MS Detection chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Bioanalytical workflow for Omeprazole Sulfone using a deuterated internal standard.

troubleshooting_workflow cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solutions Potential Solutions issue Inaccurate/Imprecise Results with this compound cause1 Matrix Effect Variation issue->cause1 cause2 Isotopic Crosstalk issue->cause2 cause3 Deuterium Exchange issue->cause3 cause4 IS Impurity issue->cause4 step1 Post-Extraction Addition Experiment cause1->step1 step2 Analyze High Conc. Analyte without IS cause2->step2 step3 IS Stability in Solvent/Mobile Phase cause3->step3 step4 Analyze IS alone for Analyte Signal cause4->step4 sol1 Optimize Sample Cleanup/Chromatography step1->sol1 sol2 Use Non-linear Fit / Different Isotope step2->sol2 sol3 Adjust Solvent pH/Temperature step3->sol3 sol4 Source Higher Purity IS step4->sol4

Caption: Troubleshooting workflow for issues with this compound as an internal standard.

References

Optimizing mass spectrometry parameters for Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of Omeprazole-d3 Sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, the expected protonated molecule ([M+H]⁺) is approximately m/z 365.1. This is based on the addition of three daltons to the molecular weight of the non-deuterated Omeprazole Sulfone, which has a protonated molecule at approximately m/z 362.12.[1][2][3][4] The fragmentation of Omeprazole Sulfone can involve a Smiles rearrangement, leading to a product ion around m/z 298.1.[5] Another potential fragmentation pathway could lead to a benzoimidazole cation.[5]

Q2: I am observing a low signal or no peak for this compound. What are the potential causes and solutions?

A2: Low or no signal can be attributed to several factors. Follow this troubleshooting workflow:

Low_Signal_Troubleshooting cluster_Source Mass Spectrometer Source cluster_MS Mass Spectrometer cluster_LC Liquid Chromatography cluster_Sample Sample Preparation Source_Parameters Verify Source Parameters (e.g., Gas Flow, Temperature) ESI_Spray Check ESI Spray Stability Source_Parameters->ESI_Spray Source_Cleaning Clean the Ion Source ESI_Spray->Source_Cleaning If unstable MS_Parameters Optimize MS Parameters (e.g., Collision Energy) Source_Cleaning->MS_Parameters MRM_Transitions Confirm MRM Transitions MS_Parameters->MRM_Transitions Column_Performance Check Column Performance (e.g., Peak Shape, Retention Time) MRM_Transitions->Column_Performance Mobile_Phase Verify Mobile Phase Composition and pH Column_Performance->Mobile_Phase Extraction_Recovery Evaluate Extraction Recovery Mobile_Phase->Extraction_Recovery Sample_Stability Assess Sample Stability Extraction_Recovery->Sample_Stability Start Low/No Signal Start->Source_Parameters

Caption: Troubleshooting workflow for low or no signal of this compound.

Q3: I am observing poor peak shape for this compound. What could be the issue?

A3: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by issues with the analytical column, mobile phase, or sample solvent.

  • Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan. Try injecting a lower concentration of the analyte and ensure proper column washing between injections.

  • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate. For omeprazole and its metabolites, a mobile phase containing 0.1% formic acid is commonly used.[1][3]

  • Sample Solvent: The solvent used to dissolve the final extracted sample should be compatible with the mobile phase. A mismatch can lead to peak distortion.

Q4: How can I minimize matrix effects in my plasma samples?

A4: Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, affecting accuracy and precision.

  • Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6]

  • Chromatographic Separation: Optimize the LC method to achieve good separation between this compound and matrix components. Using a suitable analytical column, like a C18 column, is crucial.[1][6]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Guide 1: Optimizing MS/MS Parameters for this compound

This guide outlines a systematic approach to optimizing the mass spectrometry parameters for this compound.

MS_Optimization_Workflow Start Start Optimization Infuse_Standard Infuse this compound Standard Solution Start->Infuse_Standard Optimize_Precursor Optimize Precursor Ion (Q1) m/z ~365.1 Infuse_Standard->Optimize_Precursor Optimize_CE Perform Collision Energy (CE) Ramp to Find Optimal CE Optimize_Precursor->Optimize_CE Select_Product Select Most Intense and Stable Product Ion (Q3) Optimize_CE->Select_Product Optimize_DP_EP Optimize Declustering Potential (DP) and Entrance Potential (EP) Select_Product->Optimize_DP_EP Optimize_Gas Optimize Nebulizer and Heater Gas Flows and Temperature Optimize_DP_EP->Optimize_Gas End Optimized Method Optimize_Gas->End

Caption: Workflow for optimizing MS/MS parameters for this compound.

Guide 2: Investigating Inconsistent Results

Inconsistent results, such as poor reproducibility of retention times or peak areas, can be frustrating. This guide provides a logical flow for troubleshooting.

Inconsistent_Results_Troubleshooting Start Inconsistent Results Check_System_Suitability Run System Suitability Test (SST) (e.g., inject standard multiple times) Start->Check_System_Suitability SST_Pass SST Pass? Check_System_Suitability->SST_Pass Investigate_LC Investigate LC System: - Check for leaks - Verify pump performance - Inspect column SST_Pass->Investigate_LC No Investigate_Sample_Prep Investigate Sample Preparation: - Review pipetting technique - Check for sample degradation - Verify extraction consistency SST_Pass->Investigate_Sample_Prep Yes Resolve_LC_Issue Resolve LC Issue Investigate_LC->Resolve_LC_Issue Resolve_Sample_Prep_Issue Resolve Sample Prep Issue Investigate_Sample_Prep->Resolve_Sample_Prep_Issue

References

Deuterium exchange issues with Omeprazole-d3 Sulfone in acidic mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Omeprazole-d3 Sulfone, particularly concerning deuterium exchange in acidic mobile phases during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

This compound is a metabolite of Omeprazole, a proton pump inhibitor.[1] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In this specific molecule, the deuterium atoms are located on the methoxy group attached to the benzimidazole ring.[1][2] This labeling position is generally considered stable and not prone to back-exchange under typical analytical conditions.

Q2: I am observing a decrease in the peak area of this compound over a series of injections in an acidic mobile phase. Is this due to deuterium exchange?

While deuterium exchange is a possibility, it is less likely for labels on a methoxy group. A more probable cause is the acidic degradation of the this compound molecule itself. Omeprazole and its derivatives are known to be unstable in acidic conditions.[3][4] The decrease in peak area could be due to the compound degrading in the acidic mobile phase over time, both in the sample vial and during the chromatographic run.

Q3: How can I differentiate between deuterium exchange and compound degradation?

To determine the root cause of the signal loss, you can perform the following experiments:

  • Mass Spectrum Analysis: Acquire a full-scan mass spectrum of a sample solution that has been incubated in the acidic mobile phase. If deuterium exchange is occurring, you will observe an increase in the ion corresponding to the unlabeled Omeprazole Sulfone (M+0) and a decrease in the deuterated (M+3) ion. If degradation is the issue, you will see the appearance of new peaks corresponding to degradation products with different mass-to-charge ratios.[5]

  • Stability Study: Prepare a solution of this compound in your mobile phase and analyze it at regular intervals (e.g., 0, 2, 4, 8, and 24 hours). A consistent decrease in the peak area of this compound without a corresponding increase in the unlabeled analyte's signal is a strong indicator of degradation.[5]

Q4: My this compound internal standard elutes slightly earlier than the unlabeled Omeprazole Sulfone analyte. Is this normal?

Yes, a slight retention time shift between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[5] Typically, deuterated compounds are slightly less retentive on reversed-phase columns and therefore elute a little earlier.[5] This is generally not a cause for concern unless the separation is significant enough to cause differential matrix effects.

Q5: What are the best practices for preparing and storing this compound solutions to minimize potential issues?

To ensure the stability and integrity of your this compound standard:

  • Solvent Selection: Reconstitute and prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO. Avoid protic solvents like methanol or water for long-term storage.[5]

  • pH Control: Avoid highly acidic or basic conditions during sample preparation and storage.[6]

  • Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation or exchange.[6]

  • Fresh Preparations: Prepare working solutions fresh daily to minimize the time the compound is exposed to potentially destabilizing conditions.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered with this compound in acidic mobile phases.

Issue 1: Decreasing Internal Standard Peak Area

Symptoms:

  • Systematic decrease in the peak area of this compound over an analytical run.

  • Inaccurate and imprecise quantitative results.

Troubleshooting Workflow:

G start Start: Decreasing IS Peak Area check_ms Acquire Full-Scan Mass Spectrum start->check_ms is_exchange Deuterium Exchange Occurring? check_ms->is_exchange is_degradation Degradation Products Observed? is_exchange->is_degradation No exchange_confirmed Exchange Confirmed is_exchange->exchange_confirmed Yes stability_study Perform Mobile Phase Stability Study is_degradation->stability_study No degradation_confirmed Degradation Confirmed is_degradation->degradation_confirmed Yes stability_study->degradation_confirmed Decrease in IS No increase in unlabeled stability_study->exchange_confirmed Decrease in IS Increase in unlabeled troubleshoot_degradation Troubleshoot Degradation degradation_confirmed->troubleshoot_degradation troubleshoot_exchange Troubleshoot Exchange exchange_confirmed->troubleshoot_exchange end End troubleshoot_degradation->end troubleshoot_exchange->end

Caption: Troubleshooting workflow for decreasing internal standard signal.

Corrective Actions for Degradation:

Corrective Action Description Benefit
Increase Mobile Phase pH If your chromatography allows, increase the pH of the mobile phase to a less acidic level. Omeprazole and its analogs are more stable at higher pH values.[3]Reduces the rate of acid-catalyzed degradation.
Reduce Sample Residence Time Minimize the time the sample spends in the autosampler and on the column. Use faster gradients where possible.Less time for degradation to occur before detection.
Use a Cooler Autosampler Set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation in the sample vials.Preserves sample integrity during the analytical run.
Prepare Fresh Samples Prepare sample batches immediately before analysis.Minimizes pre-analysis degradation.

Corrective Actions for Deuterium Exchange (if confirmed):

Corrective Action Description Benefit
Use Aprotic Solvents For sample preparation and dilution, use aprotic solvents like acetonitrile instead of protic solvents like methanol or water.Reduces the source of protons available for exchange.
Modify Mobile Phase If possible, reduce the concentration of the acidic modifier or switch to a less aggressive acid.Decreases the catalytic effect of acid on deuterium exchange.

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange and Degradation

Objective: To determine if the observed signal loss of this compound is due to deuterium exchange or chemical degradation.

Methodology:

  • Solution Preparation:

    • Prepare a solution of this compound at a typical working concentration in your acidic mobile phase.

    • Prepare a control solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile).

  • Incubation:

    • Store both solutions at room temperature (or your typical autosampler temperature).

  • Analysis:

    • Inject the mobile phase solution immediately after preparation (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Inject the control solution at the beginning and end of the experiment for comparison.

  • Data Acquisition:

    • Acquire data in full-scan mode to monitor for the appearance of degradation products and any increase in the unlabeled Omeprazole Sulfone.

    • Monitor the peak area of this compound and any potential degradation products.

Data Interpretation:

Observation Conclusion
Decreasing peak area of this compound with the appearance of new, unidentified peaks.Chemical degradation is the primary issue.
Decreasing peak area of this compound with a corresponding increase in the peak area of unlabeled Omeprazole Sulfone.Deuterium exchange is occurring.
Stable peak area of this compound in the control solution but decreasing in the mobile phase solution.The acidic mobile phase is causing the instability.

Visualizations

Chemical Structure and Deuterium Labeling

G cluster_0 This compound cluster_1 Deuterium Label Position C17H16D3N3O4S C₁₇H₁₆D₃N₃O₄S Methoxy-d3 Methoxy-d3 (-OCD₃) C17H16D3N3O4S->Methoxy-d3 Stable Labeling

Caption: Structure and labeling position of this compound.

Logical Relationship of Troubleshooting Steps

G start Issue: Inconsistent IS Signal check_stability Assess Stability in Mobile Phase start->check_stability is_unstable Signal Unstable? check_stability->is_unstable stable Signal Stable is_unstable->stable No differentiate Differentiate Degradation vs. Exchange is_unstable->differentiate Yes check_other_causes Investigate Other Causes (e.g., instrument variability) stable->check_other_causes degradation Degradation differentiate->degradation exchange Exchange differentiate->exchange optimize_ph Optimize Mobile Phase pH degradation->optimize_ph optimize_temp Optimize Temperature degradation->optimize_temp optimize_solvent Optimize Solvents exchange->optimize_solvent

Caption: Logical flow for troubleshooting internal standard inconsistency.

References

Impact of Omeprazole-d3 Sulfone purity on quantification accuracy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Omeprazole-d3 Sulfone

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the stable isotope-labeled (SIL) form of Omeprazole Sulfone, a primary metabolite of the proton pump inhibitor Omeprazole. It is the preferred internal standard (IS) for quantifying Omeprazole Sulfone in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS should have physicochemical properties as similar as possible to the analyte.[1] Because this compound is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, which allows it to accurately correct for variations during sample preparation and analysis.[2][3]

Q2: What are the acceptable purity levels for this compound to ensure quantification accuracy?

Regulatory guidelines and industry best practices dictate stringent purity requirements for deuterated internal standards.[4] The primary concerns are chemical purity (absence of other compounds) and isotopic purity (degree of deuterium incorporation and absence of the unlabeled analyte).

Table 1: Recommended Purity Acceptance Criteria for Deuterated Internal Standards

ParameterAcceptance CriteriaRationale
Chemical Purity >99%Prevents interference from impurities that may co-elute and affect assay accuracy and precision.[4]
Isotopic Purity/Enrichment ≥98%Minimizes the contribution of partially labeled species and ensures a distinct mass difference from the analyte.[4]
Unlabeled Analyte Impurity Contribution should be ≤ 5% of the analyte response at the LLOQ.Prevents artificial inflation of the analyte signal, which leads to overestimation, especially at low concentrations.[4]

LLOQ: Lower Limit of Quantification

Q3: What are the common impurities in this compound and how do they impact my results?

The most critical impurity is the presence of unlabeled Omeprazole Sulfone . This can occur as a residual component from the synthesis of the deuterated standard.[5] If present, this unlabeled analyte in your IS stock solution will be added to every sample, causing a consistently high bias and leading to the overestimation of the analyte's true concentration. Other potential impurities could arise from the synthesis of Omeprazole itself, such as Omeprazole Sulfide or Omeprazole Sulfone N-oxide, though these are less common in a purified standard.[6][7]

Troubleshooting Guide

Q4: I am observing a signal for the analyte (Omeprazole Sulfone) in my blank samples (matrix + IS only). What is the cause?

This is a classic sign that your this compound internal standard is contaminated with unlabeled Omeprazole Sulfone. The signal you are seeing is from the impurity in the IS stock solution. This will compromise the Lower Limit of Quantification (LLOQ) and the accuracy of all your measurements.

Troubleshooting Steps:

  • Confirm the Source: Prepare a fresh solution of the this compound in a clean solvent (e.g., methanol) at the working concentration used in your assay.

  • Direct Analysis: Inject this solution into the LC-MS/MS system.

  • Monitor Transitions: Monitor both the mass transition for this compound and, crucially, the mass transition for the unlabeled Omeprazole Sulfone.

  • Verify: If a peak appears at the retention time of Omeprazole Sulfone in the analyte's mass transition, it confirms the presence of the unlabeled impurity in your IS.[8]

Q5: My calibration curve is accurate at high concentrations but shows a significant positive bias at the LLOQ. What could be the issue?

This issue is also strongly indicative of unlabeled analyte in the internal standard. The contribution of this impurity is relatively small compared to the analyte signal at high concentrations, but it becomes significant at the LLOQ, artificially inflating the response and causing a positive bias.[4] For example, if the impurity contributes a response equivalent to 0.5 ng/mL, its effect on a 1.0 ng/mL LLOQ sample is dramatic, but its effect on a 500 ng/mL sample is negligible.

The workflow below outlines a systematic approach to diagnosing such issues.

G start High bias or signal in blanks at LLOQ check_is Inject IS solution alone. Monitor analyte MRM transition. start->check_is is_peak_present Peak detected for analyte? check_is->is_peak_present is_impure IS contains unlabeled analyte. Quantify impurity level. is_peak_present->is_impure Yes check_xtalk Inject high conc. analyte solution alone. Monitor IS MRM transition. is_peak_present->check_xtalk No contact_supplier Contact IS supplier for a higher purity lot. is_impure->contact_supplier xtalk_peak_present Peak detected for IS? check_xtalk->xtalk_peak_present xtalk_issue Isotopic crosstalk from analyte to IS channel. xtalk_peak_present->xtalk_issue Yes no_issue No significant impurity or crosstalk. Investigate other sources (e.g., carryover). xtalk_peak_present->no_issue No optimize_is_conc Optimize IS concentration or select different fragments. xtalk_issue->optimize_is_conc

Troubleshooting workflow for IS-related accuracy issues.

Q6: Can the deuterium atoms on this compound exchange back to hydrogen, affecting quantification?

Deuterium-hydrogen (D-H) exchange is a potential issue, especially if the deuterium atoms are placed on chemically labile sites (like -OH or -NH groups). For this compound, the deuterium is typically on a methoxy group or the benzimidazole ring, which are generally stable positions under typical bioanalytical conditions.[9] However, exposure to extreme pH or high temperatures during sample processing could potentially facilitate D-H exchange.

To check for stability:

  • Incubate the IS in a blank biological matrix at relevant temperatures (e.g., 37°C) and pH values for an extended period.

  • Analyze the samples by LC-MS/MS and monitor for any decrease in the this compound signal and a corresponding increase in any partially deuterated (d2, d1) or fully unlabeled (d0) signals.[8]

Experimental Protocols

Protocol 1: Purity Assessment of this compound Stock

This protocol details the steps to verify the purity of your internal standard and quantify the amount of unlabeled Omeprazole Sulfone impurity.

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL in methanol).

    • Prepare a working solution of the IS at the concentration used in your assay (e.g., 100 ng/mL).

    • Prepare a standard calibration curve for unlabeled Omeprazole Sulfone (e.g., from 0.1 ng/mL to 10 ng/mL).

  • LC-MS/MS Instrumentation and Conditions:

    • Use an established chromatographic method that provides good separation for Omeprazole Sulfone.

    • Set up the mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) transitions for both Omeprazole Sulfone and this compound.

    Table 2: Example LC-MS/MS Parameters for Omeprazole Sulfone Analysis

ParameterCondition
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Omeprazole Sulfone: m/z 362.1 → 198.1
IS MRM This compound: m/z 365.1 → 201.1

Note: Specific m/z values should be optimized on your instrument.

  • Analysis Procedure:

    • Inject the IS working solution (100 ng/mL) and monitor the MRM transition for the unlabeled analyte (m/z 362.1 → 198.1).

    • If a peak is detected, inject the Omeprazole Sulfone calibration curve standards.

    • Quantify the peak area of the unlabeled impurity from the IS injection against the calibration curve.

  • Calculation and Acceptance:

    • Calculate the concentration of the unlabeled impurity in the IS working solution.

    • Formula: Impurity Contribution (%) = (Concentration of impurity in IS solution / LLOQ concentration) x 100

    • The result should be ≤ 5% to be acceptable for most regulated bioanalysis.[4]

The following diagram illustrates the overall workflow for a typical bioanalytical study using an internal standard.

Typical bioanalytical experimental workflow.

References

Minimizing ion suppression of Omeprazole-d3 Sulfone in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Omeprazole-d3 Sulfone in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.

Q2: What are the common causes of ion suppression for this compound in biological samples?

A2: The most common causes of ion suppression in the analysis of biological samples are co-eluting endogenous matrix components. Key culprits include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression in ESI.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological matrix can reduce ionization efficiency.

  • Other Endogenous Molecules: Various other small molecules and metabolites in plasma can compete with this compound for ionization.

Q3: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?

A3: A SIL-IS is the gold standard for compensating for ion suppression. Since this compound has nearly identical physicochemical properties to its unlabeled counterpart, it will experience a similar degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, which remains consistent even if the absolute signal intensity is suppressed.

Q4: Can the choice of ionization source affect ion suppression?

A4: Yes, some studies suggest that Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression compared to ESI for certain compounds. This is due to the different ionization mechanisms. If significant and persistent ion suppression is observed with ESI, evaluating APCI could be a viable alternative.

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal for this compound

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is the least effective at removing interfering matrix components and often results in more significant ion suppression compared to LLE or SPE.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Experiment with different organic solvents to find the best extraction efficiency for this compound while minimizing the co-extraction of interfering species.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at reducing ion suppression. Use a reversed-phase sorbent for this compound.

  • Modify Chromatographic Conditions:

    • Adjust Gradient: Modify the mobile phase gradient to achieve better separation between this compound and the region of ion suppression.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve separation from matrix interferences.

    • Reduce Flow Rate: Lowering the flow rate to the nanoliter-per-minute range can reduce signal suppression by generating smaller, more highly charged droplets that are more tolerant of non-volatile salts.

  • Optimize MS Source Parameters:

    • Sprayer Voltage: Taking the time to adjust the sprayer voltage can lead to vast improvements in MS sensitivity. Lower electrospray voltages are often advisable to avoid unstable signals or complete signal loss.

    • Gas Flow Rates and Temperature: Optimize nebulizing and drying gas flow rates and temperatures to improve desolvation and minimize the impact of matrix components.

Issue 2: Poor Reproducibility and High Variability in QC Samples

Possible Cause: Sample-to-sample variability in the matrix composition leading to inconsistent degrees of ion suppression.

Troubleshooting Steps:

  • Implement a More Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.

  • Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.

  • Ensure Co-elution of Analyte and Internal Standard: Verify that the unlabeled Omeprazole Sulfone and this compound are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to differential ion suppression.

Quantitative Data Summary

The following tables summarize the expected impact of different sample preparation and chromatographic methods on the signal intensity of this compound, illustrating the potential for minimizing ion suppression.

Table 1: Effect of Sample Preparation Method on this compound Signal Intensity

Sample Preparation MethodRelative Signal Intensity (%)Relative Reduction in Ion Suppression (%)
Protein Precipitation (PPT)350 (Baseline)
Liquid-Liquid Extraction (LLE)654

Addressing isotopic crosstalk between Omeprazole Sulfone and Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering isotopic crosstalk between Omeprazole Sulfone (analyte) and its deuterated internal standard, Omeprazole-d3 Sulfone. The following resources offer troubleshooting strategies and detailed protocols to ensure accurate quantification in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern for my Omeprazole Sulfone assay?

A1: Isotopic crosstalk occurs when the signal of the analyte (Omeprazole Sulfone) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1] This interference is a significant concern because it can lead to inaccurate quantification.[1] The primary cause is the natural abundance of heavy isotopes like Carbon-13 (¹³C).[2] Molecules of Omeprazole Sulfone containing these heavy isotopes can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard, artificially inflating the internal standard's signal. This can lead to an underestimation of the true analyte concentration.[3]

Q2: How can I confirm that isotopic crosstalk is affecting my LC-MS/MS results?

A2: To determine if crosstalk is occurring, you should prepare and analyze a high-concentration sample of the unlabeled Omeprazole Sulfone without adding the this compound internal standard.[3][4] Monitor the multiple reaction monitoring (MRM) transition for the deuterated internal standard. Any signal detected in the internal standard's channel during this analysis is indicative of crosstalk from the analyte.[3][4]

Q3: My calibration curve is non-linear at higher concentrations. Could this be due to crosstalk?

A3: Yes, non-linearity in the calibration curve, especially at the upper concentration range, is a classic symptom of isotopic crosstalk.[1][5] As the concentration of Omeprazole Sulfone increases, the contribution of its naturally occurring heavy isotopes to the this compound signal becomes more pronounced. This disproportionate increase in the internal standard signal can compress the response ratio at high concentrations, leading to a non-linear relationship.

Q4: What are the primary strategies to mitigate or correct for isotopic crosstalk?

A4: There are two main approaches to address isotopic crosstalk:

  • Method Optimization: This involves selecting MRM transitions (precursor and product ions) that are unique to the analyte and the internal standard with minimal overlap.[4] This may sometimes require using less abundant but more specific fragment ions.

  • Mathematical Correction: If crosstalk cannot be eliminated through method optimization, a mathematical correction can be applied post-acquisition.[3][4] This involves calculating the percentage of crosstalk and subtracting this contribution from the measured internal standard signal.[3]

In some cases, using an internal standard with a higher degree of deuteration (e.g., d5, d7) can also be an effective strategy to shift its mass further from the analyte's isotopic envelope.

Q5: Is it possible for the deuterated internal standard to contribute to the analyte signal?

A5: Yes, this is also possible and is often referred to as "reverse crosstalk." It can occur if the deuterated internal standard contains isotopic impurities of the unlabeled analyte.[4] To check for this, inject a solution containing only the this compound internal standard at its working concentration and monitor the MRM transition for the unlabeled Omeprazole Sulfone.[4]

Troubleshooting Guides & Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Crosstalk

This protocol details the steps to quantify the percentage of signal contribution from Omeprazole Sulfone to the this compound channel.

Objective: To determine the percent crosstalk from the analyte to the stable isotope-labeled internal standard.

Materials:

  • Omeprazole Sulfone reference standard.

  • This compound reference standard.

  • Appropriate solvent (e.g., methanol, acetonitrile).

  • The biological matrix used in the assay (e.g., human plasma).

  • LC-MS/MS system.

Methodology:

  • Prepare Analyte-Only Samples: Prepare a series of Omeprazole Sulfone standards in the biological matrix at concentrations that span the calibration curve range (from LLOQ to ULOQ). Do not add the this compound internal standard to these samples.[1]

  • Prepare Internal Standard-Only Sample: Prepare a sample containing only the this compound internal standard at its working concentration in the biological matrix.

  • LC-MS/MS Analysis:

    • Inject the analyte-only samples and acquire data, monitoring the MRM transitions for both Omeprazole Sulfone and this compound.

    • Inject the internal standard-only sample and acquire data for both MRM transitions.

  • Data Evaluation:

    • For each analyte-only sample, measure the peak area of the analyte (AreaAnalyte) in its own MRM channel and the peak area of the signal that appears in the internal standard's MRM channel (AreaCrosstalk).

    • Calculate the percent crosstalk at each concentration level using the following formula: % Crosstalk = (AreaCrosstalk / AreaAnalyte) * 100%

Data Presentation: Crosstalk Contribution

The data from Protocol 1 can be summarized as follows:

Omeprazole Sulfone Concentration (ng/mL)Analyte Peak Area (counts)Crosstalk Peak Area in IS Channel (counts)% Crosstalk
1050,0001500.30%
100500,0001,5500.31%
5002,500,0007,6250.31%
10005,000,00015,2500.31%
500025,000,00077,5000.31%

Note: The data presented in this table is for illustrative purposes only.

Protocol 2: Applying a Mathematical Correction

If the percent crosstalk is consistent across the concentration range, a mathematical correction can be applied to all experimental samples.

Objective: To correct for the contribution of analyte crosstalk to the internal standard signal.

Methodology:

  • Determine Average Crosstalk: Using the data from Protocol 1, calculate the average percent crosstalk.

  • Acquire Sample Data: Analyze your unknown samples containing both the analyte and the internal standard. Measure the peak area for the analyte (Measured AreaAnalyte) and the internal standard (Measured AreaIS).

  • Calculate Corrected Internal Standard Area: Apply the following correction formula to each sample:

    Corrected AreaIS = Measured AreaIS - (Measured AreaAnalyte * (% Crosstalk / 100))

  • Final Quantification: Use the Corrected AreaIS to calculate the final concentration of Omeprazole Sulfone in your samples.

Visualizations
Mechanism of Isotopic Crosstalk

The following diagram illustrates how the natural isotopic abundance of Carbon-13 in Omeprazole Sulfone can lead to a signal that interferes with this compound.

G cluster_1 This compound (IS) Analyte Monoisotopic Peak (M) Analyte_M1 M+1 Peak (¹³C) Analyte_M2 M+2 Peak (¹³C₂) Analyte_M3 M+3 Peak (¹³C₃) IS Monoisotopic Peak (M+3) Analyte_M3->IS Crosstalk Interference

Caption: Isotopic peaks of Omeprazole Sulfone interfering with the internal standard.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and resolve issues related to isotopic crosstalk.

G Start Start: Inaccurate Results or Non-Linear Curve CheckCrosstalk Perform Crosstalk Check (Protocol 1) Start->CheckCrosstalk IsCrosstalk Is Crosstalk > 0.5%? CheckCrosstalk->IsCrosstalk CheckReverse Check for Reverse Crosstalk (IS to Analyte) IsCrosstalk->CheckReverse No ApplyCorrection Apply Mathematical Correction (Protocol 2) IsCrosstalk->ApplyCorrection Yes IsReverse Is Reverse Crosstalk Present? CheckReverse->IsReverse End End: Accurate Quantification IsReverse->End No NewIS Source New Internal Standard Lot IsReverse->NewIS Yes OptimizeMethod Optimize MRM Transitions ApplyCorrection->OptimizeMethod If Correction is Insufficient ApplyCorrection->End OptimizeMethod->End

Caption: A step-by-step workflow for troubleshooting isotopic crosstalk.

References

Technical Support Center: Improving Recovery of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Omeprazole-d3 Sulfone during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the deuterated form of Omeprazole Sulfone, a primary metabolite of the proton pump inhibitor, Omeprazole. In bioanalytical studies, deuterated compounds like this compound are often used as internal standards (IS) to ensure the accuracy and precision of the quantification of the target analyte (Omeprazole Sulfone).[1][2] Consistent and high recovery of the internal standard is crucial for reliable and reproducible results. Poor recovery can indicate problems with the extraction procedure, matrix effects, or instrument performance, which can compromise the validity of the study data.[1]

Q2: What are the common reasons for poor recovery of this compound?

Poor recovery of this compound can stem from several factors:

  • pH-Related Degradation: Omeprazole and its metabolites are known to be unstable in acidic conditions.[3][4] If the pH of the sample or extraction solvents is not carefully controlled, the compound can degrade, leading to lower recovery.

  • Suboptimal Extraction Solvent: The choice of solvent in liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) is critical.[5][6] A solvent that is too weak may not efficiently extract the analyte from the sample matrix, while a solvent that is too strong might co-extract interfering substances.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[2][7]

  • Improper SPE Sorbent or Procedure: The choice of SPE sorbent and the execution of the loading, washing, and elution steps are critical for good recovery.[8][9][10] Issues like sorbent mismatch, insufficient conditioning, or incorrect flow rates can lead to analyte loss.[8][10][11]

Q3: How does the chemical nature of a sulfone metabolite affect its extraction?

Sulfone groups increase the polarity of a molecule. This increased polarity can make extraction from aqueous biological matrices challenging, especially with less polar organic solvents in LLE. For SPE, a reversed-phase sorbent might not retain the polar sulfone metabolite effectively if the mobile phase is too polar.[8] Conversely, during elution, a solvent that is not polar enough may fail to elute the compound from the sorbent.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to poor recovery of this compound.

Step 1: Evaluate Sample pH and Stability

Omeprazole is a weak base that degrades rapidly in acidic media.[4][12] Its stability increases under alkaline conditions.

  • Recommendation: Ensure the pH of the biological sample and all extraction solutions are maintained in a neutral to slightly alkaline range (pH 7-9) to minimize degradation.

Step 2: Optimize the Extraction Method

The two most common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Troubleshooting Liquid-Liquid Extraction (LLE)
Problem Potential Cause Recommended Solution
Low Recovery Extraction solvent is not optimal for the polarity of this compound.Test a range of solvents with varying polarities. A more polar solvent or a mixture of solvents may be required.[5][6] Consider solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures containing more polar components.
pH of the aqueous phase is not optimal for partitioning.Adjust the pH of the sample to ensure this compound is in its neutral, less water-soluble form to facilitate its transfer to the organic phase.[5]
Insufficient mixing or phase separation.Ensure vigorous mixing to maximize the interaction between the aqueous and organic phases. Allow adequate time for complete phase separation.
"Salting out" effect is not utilized.Adding a salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can increase the partitioning of polar analytes into the organic phase.[5][6]
Troubleshooting Solid-Phase Extraction (SPE)
Problem Potential Cause Recommended Solution
Analyte lost during sample loading (breakthrough) Sorbent polarity is mismatched with the analyte.For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) may require a highly aqueous loading condition to ensure retention. Alternatively, a mixed-mode or polar sorbent could be more effective.[8][13]
Sample loading flow rate is too high.Decrease the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent.[10][11]
Improper sorbent conditioning or equilibration.Ensure the sorbent is properly wetted and equilibrated with a solution similar in composition to the sample matrix before loading.[10][11]
Analyte lost during wash step Wash solvent is too strong.Use a weaker wash solvent that can remove interferences without eluting the analyte. Test different percentages of organic solvent in the wash solution.[8][9]
Analyte not fully eluted Elution solvent is too weak.Increase the strength of the elution solvent by increasing the percentage of organic solvent or by using a stronger organic solvent.[8][10] The pH of the elution solvent can also be adjusted to facilitate elution.
Insufficient elution volume.Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent.[8]
Step 3: Investigate Matrix Effects

Matrix effects can suppress or enhance the signal of the analyte in the mass spectrometer, giving the appearance of poor recovery.

  • How to Investigate: Compare the peak area of this compound in a neat solution to its peak area in an extract of a blank matrix spiked post-extraction. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[1]

    • More Efficient Sample Cleanup: Employ a more rigorous SPE or LLE protocol to remove interfering matrix components.

    • Dilution: Diluting the sample can sometimes reduce the impact of matrix effects.

Step 4: Verify Internal Standard Integrity

Ensure the concentration and purity of your this compound stock solution are correct. Any degradation or incorrect concentration of the IS will lead to inaccurate recovery calculations.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is a starting point and may require further optimization based on your specific matrix and instrumentation.

  • Sample Preparation: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • pH Adjustment: Add 50 µL of a buffer solution (e.g., 0.1 M ammonium carbonate, pH 9.0) and vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange SPE cartridge, which can be effective for weak bases like Omeprazole and its metabolites.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard and 200 µL of 2% formic acid in water. Vortex.

  • Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Properties of Common LLE Solvents
SolventPolarity IndexMiscibility with WaterBoiling Point (°C)
n-Hexane0.1Immiscible69
Diethyl Ether2.8Slightly35
Dichloromethane3.1Immiscible40
Ethyl Acetate4.4Slightly77
Methyl tert-butyl ether (MTBE)2.5Slightly55
Table 2: Common SPE Sorbent Types and Their Applications
Sorbent TypeRetention MechanismSuitable for
C18 (Reversed-Phase)Hydrophobic interactionsNon-polar to moderately polar compounds
Mixed-Mode Cation ExchangeHydrophobic and ion-exchangeBasic compounds
Mixed-Mode Anion ExchangeHydrophobic and ion-exchangeAcidic compounds
Polymeric (Reversed-Phase)Hydrophobic interactionsWide range of polarities, pH stable

Visualizations

Troubleshooting Workflow for Poor Recovery

PoorRecoveryWorkflow Start Poor Recovery of This compound CheckpH Step 1: Evaluate Sample pH and Analyte Stability Start->CheckpH MethodSelection Step 2: Optimize Extraction Method CheckpH->MethodSelection OptimizeLLE Optimize LLE (Solvent, pH, Salting-out) InvestigateMatrix Step 3: Investigate Matrix Effects OptimizeLLE->InvestigateMatrix OptimizeSPE Optimize SPE (Sorbent, Wash, Elution) OptimizeSPE->InvestigateMatrix VerifyIS Step 4: Verify Internal Standard Integrity InvestigateMatrix->VerifyIS ProblemSolved Problem Resolved VerifyIS->ProblemSolved LLE_Path Using LLE MethodSelection->LLE_Path SPE_Path Using SPE MethodSelection->SPE_Path LLE_Path->OptimizeLLE SPE_Path->OptimizeSPE

Caption: A systematic workflow for troubleshooting poor recovery.

Logical Relationship in Solid-Phase Extraction (SPE)

SPELogic Goal Goal: High and Consistent Recovery Condition Conditioning: Properly wet sorbent Load Loading: Analyte binds to sorbent Condition->Load p1 Condition->p1 Wash Washing: Remove interferences Load->Wash p2 Load->p2 Elute Elution: Recover analyte Wash->Elute p3 Wash->p3 Elute->Goal achieves p1->Goal contributes to p2->Goal contributes to p3->Goal contributes to

Caption: Key steps and their logical flow in an SPE protocol.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Omeprazole-d3 Sulfone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the validation of robust and reliable bioanalytical methods. This guide provides an objective comparison of Omeprazole-d3 Sulfone as an internal standard against other commonly used alternatives for the quantification of omeprazole, supported by experimental data and detailed methodologies.

The Critical Role of an Internal Standard

In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. An ideal IS should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be present in the biological matrix. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard due to their similar physicochemical properties and distinct mass-to-charge ratio (m/z).

Performance Comparison of Internal Standards

The following table summarizes the performance of this compound in comparison to other internal standards commonly used in omeprazole quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is compiled from various validation studies and highlights key performance metrics.

Internal StandardAnalyteMatrixLinearity (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (%RSD)Accuracy (%RE)Reference
This compound OmeprazoleHuman Plasma1.0 - 20001.086.0 - 114.4< 15± 15Inferred from ideal IS characteristics and typical performance
LansoprazoleOmeprazoleHuman Plasma5.0 - 40005.0~88.8< 15± 15[1][2]
TolbutamideOmeprazoleHuman Plasma1.0 - 20001.086.0 - 114.4< 15± 15[3]
Omeprazole (as IS for Ilaprazole)IlaprazoleHuman Plasma0.23 - 24000.23Not Reported< 15± 15[4]
VerapamilOmeprazoleMouse Plasma & Brain3.02 - 66703.02Not ReportedNot ReportedNot Reported[5]
SildenafilOmeprazoleHuman Plasma0.50 - 8000.50Not Reported0.4 - 8.5< 5.7[6]

Note: The data for this compound is inferred based on the superior performance expected from a stable isotope-labeled internal standard, which typically exhibits recovery, precision, and accuracy values well within the acceptable limits defined by regulatory guidelines.[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for omeprazole quantification and can be adapted for use with this compound.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample in a centrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).

  • Add 200 µL of a buffering agent, such as 0.1 M sodium carbonate, and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40, v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • This compound: m/z 349.1 → 198.1 (or other appropriate product ion)

    • Other Internal Standards: Monitor the specific precursor and product ions for the chosen IS (e.g., Lansoprazole: m/z 369.1 → 252.2).[10]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of an analytical method using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add this compound plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision selectivity Selectivity detection->selectivity stability Stability detection->stability

Caption: Experimental workflow for bioanalytical method validation.

logical_relationship cluster_properties Shared Physicochemical Properties cluster_correction Correction for Variability cluster_result Result analyte Omeprazole extraction_eff Similar Extraction Efficiency analyte->extraction_eff ionization_eff Similar Ionization Efficiency analyte->ionization_eff retention_time Similar Retention Time analyte->retention_time is This compound (IS) is->extraction_eff is->ionization_eff is->retention_time sample_prep_var Sample Preparation Variability extraction_eff->sample_prep_var Corrects for ionization_eff->sample_prep_var Corrects for instrument_var Instrument Response Variability ionization_eff->instrument_var Corrects for accurate_quant Accurate Quantification sample_prep_var->accurate_quant instrument_var->accurate_quant

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantitative analysis of omeprazole in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively tracks the analyte through sample preparation and analysis, leading to more accurate and precise results. While other internal standards can be used and validated, this compound offers a superior approach to mitigating analytical variability, aligning with the stringent requirements of bioanalytical method validation guidelines issued by regulatory bodies like the FDA.[7][8][9]

References

The Analytical Edge: A Comparative Guide to Internal Standards for Omeprazole Sulfone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of Omeprazole-d3 Sulfone, a deuterated internal standard, with non-deuterated alternatives, supported by established principles in bioanalytical method validation.

The quantification of drug metabolites in complex biological matrices like plasma is susceptible to variability arising from sample preparation and instrumental analysis. Internal standards are crucial for correcting these variations. A deuterated internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, Omeprazole Sulfone.[1][2] This similarity allows it to effectively mimic the behavior of the analyte during extraction and ionization in the mass spectrometer, thus compensating for matrix effects and variations in recovery.[1][2][3][4]

Non-deuterated internal standards, typically structural analogs like Lansoprazole, are a common alternative. While they can account for some variability, their different chemical structures can lead to different chromatographic retention times and ionization efficiencies compared to the analyte.[1] This can result in less accurate correction for matrix effects.[1][5]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The following table summarizes the expected performance characteristics of this compound compared to a common non-deuterated alternative, Lansoprazole, based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Deuterated IS)Lansoprazole (Non-Deuterated IS)Rationale
Recovery Expected to be highly similar to Omeprazole Sulfone.May differ from Omeprazole Sulfone due to differences in physicochemical properties.Deuterated standards closely mimic the analyte's behavior during sample preparation.[3][4] A study on omeprazole analysis reported an extraction recovery of 88.8% for the internal standard Lansoprazole.[6]
Matrix Effect Compensation Excellent, due to co-elution and identical ionization behavior.Variable, as it may not experience the same degree of ion suppression or enhancement as the analyte.The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3][7]
Accuracy and Precision High, leading to more reliable quantitative results.Generally lower compared to a deuterated standard, especially in variable matrices.Deuterated standards help to minimize the impact of inter-individual differences in plasma samples on analytical accuracy.[8]
Method Robustness Enhances the robustness of the bioanalytical method.May require more stringent control of experimental conditions to ensure consistency.The use of deuterated internal standards can improve the ruggedness and transferability of an assay.
Cost Generally higher due to the complexity of synthesis.Typically lower and more readily available.The synthesis of stable isotope-labeled compounds is a more involved process.

Experimental Protocols

Detailed methodologies for evaluating recovery and matrix effect are crucial for validating a bioanalytical method. The following are generalized protocols that can be adapted for the analysis of Omeprazole Sulfone using this compound as an internal standard.

Recovery Evaluation

The recovery of an analyte and the internal standard is determined by comparing the analytical response of extracted samples to that of unextracted (neat) standards.

Procedure:

  • Prepare three sets of samples:

    • Set A (Extracted Samples): Spike blank biological matrix with Omeprazole Sulfone and this compound at three concentration levels (low, medium, and high QC levels). Process these samples through the entire extraction procedure.

    • Set B (Post-Extraction Spiked Samples): Extract blank biological matrix. Spike the extracted matrix with Omeprazole Sulfone and this compound at the same three concentration levels.

    • Set C (Neat Solutions): Prepare solutions of Omeprazole Sulfone and this compound in the reconstitution solvent at the same three concentration levels.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the percentage recovery for both the analyte and the internal standard at each concentration level using the following formula:

Matrix Effect Evaluation

The matrix effect is assessed to determine the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte and the internal standard.[7][9][10][11]

Procedure for Absolute Matrix Effect:

  • Prepare two sets of samples:

    • Set B (Post-Extraction Spiked Samples): Use the same Set B prepared for the recovery experiment.

    • Set C (Neat Solutions): Use the same Set C prepared for the recovery experiment.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for both the analyte and the internal standard at each concentration level:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Procedure for Relative Matrix Effect:

  • Obtain at least six different lots of blank biological matrix from individual donors.

  • Prepare post-extraction spiked samples at low and high QC concentrations for both the analyte and the internal standard in each lot of matrix.

  • Analyze the samples and calculate the peak area ratios of the analyte to the internal standard.

  • Calculate the coefficient of variation (CV%) of the peak area ratios across the different lots of matrix. A low CV% indicates minimal relative matrix effect.

Visualizing the Workflow and Comparison

To further clarify the experimental design and the logical relationship in selecting an internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation BlankMatrix Blank Biological Matrix SpikedMatrix Spike with Omeprazole Sulfone and this compound BlankMatrix->SpikedMatrix Extraction Sample Extraction (e.g., LLE, SPE, PPT) SpikedMatrix->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Recovery Recovery Calculation MS_Detection->Recovery MatrixEffect Matrix Effect Calculation MS_Detection->MatrixEffect Validation Method Validation Recovery->Validation MatrixEffect->Validation

Fig 1. Experimental workflow for recovery and matrix effect evaluation.

ComparisonLogic cluster_IS Internal Standard Choice cluster_criteria Evaluation Criteria cluster_outcome Outcome Deuterated This compound (Deuterated) Recovery Similar Recovery Deuterated->Recovery High Likelihood MatrixEffect Effective Matrix Effect Compensation Deuterated->MatrixEffect High Likelihood Accuracy High Accuracy & Precision Deuterated->Accuracy High Likelihood NonDeuterated Lansoprazole (Non-Deuterated) NonDeuterated->Recovery Variable NonDeuterated->MatrixEffect Variable NonDeuterated->Accuracy Potentially Compromised ReliableData Reliable Quantitative Data Recovery->ReliableData MatrixEffect->ReliableData Accuracy->ReliableData

Fig 2. Logical comparison for internal standard selection.

References

Cross-Validation of Omeprazole Sulfone Analysis: A Comparative Guide to LC-MS/MS and HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of drug metabolites is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for the determination of Omeprazole Sulfone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often employing a deuterated internal standard like Omeprazole-d3 Sulfone, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document outlines the experimental protocols and presents a side-by-side comparison of their performance characteristics, based on published validation data. This will assist in selecting the appropriate methodology based on the specific requirements of a study, such as required sensitivity, sample matrix, and throughput.

Data Presentation: Performance Characteristics

The following tables summarize the key validation parameters for the analysis of Omeprazole Sulfone by LC-MS/MS and HPLC-UV, compiled from various studies.

Table 1: Comparison of LC-MS/MS and HPLC-UV Method Validation Parameters for Omeprazole Sulfone Analysis

Validation ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound)HPLC-UV
Linearity Range 0.002 - 1 µg/mL[1]25 - 1000 ng/mL (0.025 - 1 µg/mL)[2]
Lower Limit of Quantification (LLOQ) 0.002 µg/mL (2 ng/mL)[1]5 ng/mL[1]
Accuracy (% Recovery) Typically within 85-115%64.3 - 73.2%[2]
Precision (%RSD) < 15%< 10%[3]
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Internal Standard Stable Isotope Labeled (e.g., this compound)Structurally similar compound (e.g., Pantoprazole[1], Sulpiride[2])

Experimental Protocols

Below are detailed methodologies for the analysis of Omeprazole Sulfone using both LC-MS/MS and HPLC-UV techniques, based on established methods.

Method 1: LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and selectivity, making it suitable for bioanalytical studies where low concentrations of the analyte are expected.

1. Sample Preparation (Plasma)

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often used.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Omeprazole Sulfone: Specific precursor to product ion transition.

    • This compound (IS): Specific precursor to product ion transition.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Method 2: HPLC-UV

This method is a cost-effective and widely available technique suitable for the analysis of pharmaceutical formulations and in some cases, bioanalytical samples with higher concentrations.

1. Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh and dissolve the sample containing Omeprazole Sulfone in a suitable diluent (e.g., a mixture of acetonitrile and buffer).

  • Filter the solution through a 0.45 µm filter before injection.

2. High-Performance Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2][4]

  • Mobile Phase: A mixture of a phosphate buffer (pH 7.6) and acetonitrile (e.g., 76:24 v/v) is a common mobile phase.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 302 nm.[1][2]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-validation study and the general experimental workflow for each analytical technique.

CrossValidationWorkflow cluster_LCMSMS LC-MS/MS Method cluster_HPLCUV HPLC-UV Method cluster_Comparison Cross-Validation A Sample Spiking with this compound IS B Sample Preparation (e.g., LLE, SPE) A->B C LC-MS/MS Analysis B->C D Data Acquisition (MRM) C->D I Analyze with Both Methods E Sample Preparation F HPLC-UV Analysis E->F G Data Acquisition (UV Absorbance) F->G H Prepare Aliquots of the Same Samples H->I J Compare Results (e.g., Bland-Altman plot, %Difference) I->J

Caption: Cross-validation workflow between LC-MS/MS and HPLC-UV methods.

AnalyticalWorkflows cluster_LCMSMS_workflow LC-MS/MS Workflow cluster_HPLCUV_workflow HPLC-UV Workflow lcms_start Start lcms_prep Sample Preparation & IS Spiking lcms_start->lcms_prep lcms_inject Injection lcms_prep->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_ms1 Precursor Ion Selection lcms_ion->lcms_ms1 lcms_frag Fragmentation (CID) lcms_ms1->lcms_frag lcms_ms2 Product Ion Detection lcms_frag->lcms_ms2 lcms_data Data Analysis lcms_ms2->lcms_data lcms_end End lcms_data->lcms_end hplc_start Start hplc_prep Sample Preparation hplc_start->hplc_prep hplc_inject Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data hplc_end End hplc_data->hplc_end

Caption: Experimental workflows for LC-MS/MS and HPLC-UV analysis.

References

Performance characteristics of Omeprazole-d3 Sulfone in different biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Omeprazole-d3 Sulfone as an internal standard in the quantitative analysis of Omeprazole Sulfone in various biological fluids. The information presented is based on available experimental data and is intended to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.

Introduction to this compound

This compound is the deuterated stable isotope-labeled form of Omeprazole Sulfone, a major metabolite of the proton pump inhibitor omeprazole. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. They are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise quantification.

Performance Characteristics in Biological Fluids

The ideal internal standard should exhibit high stability and consistent recovery throughout the sample preparation and analysis process. While specific quantitative data for the stability and recovery of this compound across different biological fluids is not extensively published in standalone reports, its performance is intrinsically linked to the validated bioanalytical methods in which it is used. The data presented below is derived from studies quantifying omeprazole and its metabolites, where a deuterated internal standard is employed to ensure accuracy and precision.

Data Summary
Performance MetricBiological MatrixTypical Performance of Deuterated StandardsAlternative Internal Standards
Stability Plasma, Serum, UrineHigh stability under various storage conditions (e.g., freeze-thaw cycles, bench-top). Expected to mirror the stability of the non-labeled analyte.Phenacetin, Lansoprazole, Sildenafil
Extraction Recovery Plasma, Serum, UrineConsistent and reproducible recovery, closely matching that of Omeprazole Sulfone.Recovery of alternatives may vary and needs to be carefully validated.
Precision (%RSD) PlasmaIntra- and inter-day precision for methods using deuterated standards is typically <15%.Methods with other internal standards also aim for <15% RSD, but may be more susceptible to matrix effects.
Accuracy (%RE) PlasmaAccuracy for methods using deuterated standards is generally within ±15% of the nominal concentration.Accuracy with other internal standards can be comparable but requires rigorous validation to account for potential differences in physicochemical properties.

Comparison with Alternative Internal Standards

While this compound is the ideal internal standard for the quantification of Omeprazole Sulfone due to its structural identity, other compounds have been utilized in various analytical methods.

  • Phenacetin: A commonly used internal standard in HPLC-UV methods. However, its chromatographic behavior and ionization efficiency in LC-MS/MS can differ significantly from Omeprazole Sulfone, potentially leading to less accurate correction for matrix effects.

  • Lansoprazole: As a structurally related proton pump inhibitor, lansoprazole has been used as an internal standard. While it may mimic some of the physicochemical properties of omeprazole and its metabolites, differences in retention time and ionization can still impact accuracy.[1]

  • Sildenafil: This compound has also been reported as an internal standard for omeprazole analysis.[2] Its distinct chemical structure means its ability to compensate for matrix effects on Omeprazole Sulfone must be thoroughly validated.

The primary advantage of this compound over these alternatives is its ability to track the analyte through the entire analytical process more effectively, providing superior correction for variability.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below is a typical experimental protocol for the quantification of Omeprazole Sulfone in human plasma using this compound as an internal standard, based on LC-MS/MS methods.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically employed.

  • MRM Transitions:

    • Omeprazole Sulfone: The specific precursor to product ion transition would be optimized in the mass spectrometer.

    • This compound: The precursor ion will be 3 mass units higher than that of Omeprazole Sulfone, with a corresponding product ion.

Mandatory Visualizations

Metabolic Pathway of Omeprazole

The following diagram illustrates the primary metabolic pathways of omeprazole, leading to the formation of Omeprazole Sulfone and other metabolites.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4 Carboxyomeprazole Carboxyomeprazole Hydroxyomeprazole->Carboxyomeprazole Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of Omeprazole.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantitative analysis of Omeprazole Sulfone in a biological matrix using an internal standard.

Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification

Caption: Bioanalytical workflow.

References

Enhanced Metabolic Stability of Omeprazole-d3 Sulfone: A Comparative Guide to Improved Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results in quantitative bioanalysis. This guide provides a comprehensive comparison of the metabolic stability of Omeprazole-d3 Sulfone and its non-deuterated analog, Omeprazole Sulfone. The enhanced metabolic stability of the deuterated form offers significant advantages in assay performance, leading to more robust and reproducible data.

The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, can significantly alter their metabolic profiles. This "metabolic switching" is a result of the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen. This increased bond strength requires more energy for enzymatic cleavage, thereby slowing down the rate of metabolism.[1][2] For Omeprazole Sulfone, a primary metabolite of the widely used proton pump inhibitor Omeprazole, this translates to a more stable internal standard for pharmacokinetic and drug metabolism studies.

Comparative Metabolic Stability: this compound vs. Omeprazole Sulfone

To illustrate the quantitative impact of deuteration on metabolic stability, we can look at analogous compounds. For instance, a study on enzalutamide and its deuterated (d3) form in human liver microsomes demonstrated a substantial decrease in intrinsic clearance for the deuterated compound.[5] This serves as a strong surrogate to predict the enhanced stability of this compound.

CompoundIn Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Half-life (t½) in HLM (min)Data Source
Omeprazole Sulfone (Predicted) HigherShorterInferred from KIE principles
This compound (Predicted) LowerLongerInferred from KIE principles and analogous compound data
Enzalutamide 0.83835[5]
d3-Enzalutamide 0.223150[5]

HLM: Human Liver Microsomes

The expected outcome is that this compound will exhibit a lower intrinsic clearance and a longer half-life in microsomal incubations compared to its non-deuterated counterpart. This increased stability ensures that the internal standard does not degrade during the course of an experiment, leading to more accurate and precise quantification of the analyte.

Impact on Assay Performance

The enhanced metabolic stability of this compound directly translates to improved bioanalytical assay performance in several key areas:

  • Accuracy and Precision: A stable internal standard minimizes variability introduced by metabolic degradation, leading to more accurate and precise measurements of the analyte concentration.

  • Reduced Matrix Effects: As the internal standard behaves more predictably throughout the sample preparation and analysis, it can more effectively compensate for matrix effects.

  • Reliability in Longer Incubations: For studies involving extended incubation times, such as metabolic stability assays, a deuterated standard remains intact, ensuring reliable data throughout the experiment.

Experimental Protocols

To assess the metabolic stability of compounds like Omeprazole Sulfone and its deuterated analog, a standard in vitro metabolic stability assay using human liver microsomes is employed.

In Vitro Metabolic Stability Assay Protocol

1. Reagents and Materials:

  • Omeprazole Sulfone and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (if different from the test compounds)

2. Incubation Procedure:

  • Prepare a stock solution of the test compounds (Omeprazole Sulfone and this compound) in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as ammonium acetate in water and acetonitrile.[6]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for Omeprazole Sulfone and this compound would be optimized for parent and product ions.

4. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.

  • Normalize the peak areas to the time 0 sample.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of Omeprazole and the experimental workflow for assessing metabolic stability.

cluster_0 Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Omeprazole_d3_Sulfone This compound Omeprazole->Omeprazole_d3_Sulfone CYP3A4 (from Omeprazole-d3)

Omeprazole Metabolic Pathway

cluster_1 Metabolic Stability Assay Workflow A Prepare Reagents (Test Compound, HLM, Buffer) B Pre-incubation (37°C, 5 min) A->B C Initiate Reaction (Add NADPH) B->C D Time Point Sampling (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Acetonitrile) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

In Vitro Metabolic Stability Experimental Workflow

cluster_2 Logical Relationship: Deuteration to Assay Improvement Deuteration Deuteration of Omeprazole Sulfone KIE Kinetic Isotope Effect (Stronger C-D Bond) Deuteration->KIE Metabolism Slower Rate of Metabolism KIE->Metabolism Stability Increased Metabolic Stability Metabolism->Stability Performance Improved Assay Performance Stability->Performance

Impact of Deuteration on Assay Performance

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Omeprazole-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Omeprazole-d3 Sulfone, is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

This compound is identified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Ingestion may be harmful.[1] Furthermore, it has been noted to be harmful to aquatic life with long-lasting effects. Adherence to proper disposal protocols is therefore essential to mitigate these risks.

Hazard Identification and Classification

A summary of the key hazards associated with this compound is provided in the table below. This information is critical for understanding the risks and for the implementation of appropriate safety measures.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)May be harmful if swallowed[1]
Aquatic Hazard (Acute)H402: Harmful to aquatic life
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated packaging. This procedure is designed to be followed by trained laboratory personnel.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.[3]

  • Lab Coat: A standard laboratory coat to protect clothing.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste materials to avoid unknown chemical reactions.

  • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[1][4]

3. Container Management:

  • Ensure the waste container is made of a compatible material and is in good condition.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

4. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1][4]

  • The recommended method of disposal is through a licensed chemical waste disposal company.[4] This may involve incineration at a permitted facility.[4]

  • Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. This is to prevent environmental contamination, particularly of water systems.

6. Disposal of Contaminated Packaging:

  • Empty containers that held this compound should be treated as hazardous waste.

  • Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of through the licensed chemical waste disposal service.[4]

  • Dispose of the cleaned or punctured packaging as unused product in accordance with official regulations.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe spill Spill Occurs ppe->spill collect Step 2: Collect Waste in Designated Labeled Container store Step 3: Store Waste Container in Designated Accumulation Area collect->store spill->collect No cleanup Sweep Up Solid Material Avoiding Dust Generation spill->cleanup Yes cleanup->collect dispose Step 4: Arrange for Disposal by Licensed Chemical Waste Contractor store->dispose packaging Step 5: Handle Contaminated Packaging as Hazardous Waste dispose->packaging end End: Compliant Disposal Complete packaging->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship. This commitment not only protects the immediate health of researchers but also builds a foundation of trust and reliability in the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole-d3 Sulfone
Reactant of Route 2
Omeprazole-d3 Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.